molecular formula C25H25Cl2N7O B1677804 Otenabant CAS No. 686344-29-6

Otenabant

Número de catálogo: B1677804
Número CAS: 686344-29-6
Peso molecular: 510.4 g/mol
Clave InChI: UNAZAADNBYXMIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Otenabant has been investigated for the treatment of Obesity.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZAADNBYXMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988316
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686344-29-6
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686344-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686344296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otenabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11745
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20988316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8211Y53EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Otenabant binding affinity and selectivity for cannabinoid receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Binding Affinity and Selectivity of Otenabant for Cannabinoid Receptors

Introduction

This compound (formerly known as CP-945,598) is a potent, selective, and orally active antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3][4] Like other compounds in its class, this compound functions as an inverse agonist, meaning it not only blocks the effects of cannabinoid agonists but also reduces the receptor's basal, constitutive activity.[1][5] Its development was discontinued (B1498344) due to class-wide concerns about psychiatric side effects.[4][5][6] This guide provides a detailed overview of this compound's binding characteristics, the experimental methods used for its characterization, and its impact on receptor signaling pathways.

Binding Affinity and Selectivity

This compound is distinguished by its high affinity for the human CB1 receptor and its profound selectivity over the human CB2 receptor. This high selectivity is a critical feature, as CB1 receptor antagonism is associated with therapeutic effects on metabolism, while CB2 receptors are primarily involved in immune function.[3]

Quantitative Binding Data

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data below, compiled from in vitro studies, quantifies this compound's affinity for human and rat cannabinoid receptors.

Receptor Target Species Binding Affinity (Ki) Reference
CB1Human0.7 nM[1][7][8]
CB1Rat2.8 nM[7][8]
CB2Human7600 nM (7.6 µM)[1][2][7]

Selectivity Calculation:

The selectivity of this compound for the human CB1 receptor over the human CB2 receptor can be calculated as follows:

  • Selectivity Ratio = Ki (CB2) / Ki (CB1)

  • Selectivity Ratio = 7600 nM / 0.7 nM ≈ 10,857-fold

This demonstrates that this compound is over 10,000 times more selective for the CB1 receptor than the CB2 receptor, confirming its status as a highly selective CB1 antagonist.[7][8]

Cannabinoid Receptor Signaling Pathways

Canonical CB1 Receptor Signaling

The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[4][9] When an agonist (like the endocannabinoid anandamide) binds to the CB1 receptor, it triggers a conformational change that activates the associated G protein. The Gαi/o subunit dissociates and proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[4][9] Furthermore, G protein activation modulates ion channels, typically inhibiting presynaptic N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[4] The net effect of this signaling cascade in neurons is a reduction in neurotransmitter release.[9]

Mechanism of Action of this compound

This compound acts as a competitive antagonist and inverse agonist .[1][2]

  • As a competitive antagonist , it binds to the same site on the CB1 receptor as endogenous and exogenous agonists, thereby physically blocking them from activating the receptor.

  • As an inverse agonist , it binds to and stabilizes an inactive conformation of the CB1 receptor. This not only prevents agonist binding but also reduces the receptor's basal or constitutive activity that occurs even in the absence of an agonist.

The diagram below illustrates the CB1 signaling pathway and the inhibitory action of this compound.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Ca²⁺ Channel Gi->Ca_Channel Inhibits cAMP cAMP AC->cAMP Neurotransmitter Neurotransmitter Release Ca_Channel->Neurotransmitter Inhibits Agonist Cannabinoid Agonist Agonist->CB1 Activates This compound This compound (Antagonist) This compound->CB1 Blocks Inhibits Basal Activity ATP ATP ATP->cAMP

CB1 receptor signaling and this compound's mechanism of action.

Experimental Protocols

The determination of binding affinity (Ki) for a compound like this compound is most commonly achieved through a competitive radioligand binding assay.[10][11] This method measures how effectively the test compound competes with a radiolabeled ligand of known affinity for binding to the target receptor.

Competitive Radioligand Binding Assay Protocol

This protocol provides a generalized workflow for determining the Ki of this compound for the CB1 receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor.

  • Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]SR141716A.[12][13]

  • Test Compound: this compound (CP-945,598) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-labeled, high-affinity CB1 ligand to determine non-specific binding.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing bovine serum albumin (BSA) and divalent cations like MgCl₂ and CaCl₂.[13]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-treated to reduce non-specific binding.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Assay Procedure:

  • Incubation: In assay tubes or a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the NSB agent.

    • Competitive Binding: Contains membranes, radioligand, and serial dilutions of this compound.

  • Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[12][13]

  • Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through the glass fiber filters. The membranes and any bound ligand are trapped on the filter.[10]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This will produce a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis to calculate the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).

The following diagram outlines the general workflow for this experimental procedure.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare CB1 Receptor Membranes Incubate Incubate Components: Membranes + Radioligand + this compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]CP-55,940) Radioligand->Incubate This compound Prepare Serial Dilutions of this compound This compound->Incubate Filter Rapid Vacuum Filtration (Separates Bound from Free) Incubate->Filter Reach Equilibrium Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot Competition Curve (% Bound vs. [this compound]) Count->Plot Raw Data (CPM) IC50 Calculate IC50 Value Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive radioligand binding assay.

Conclusion

This compound (CP-945,598) is a well-characterized CB1 receptor ligand with sub-nanomolar binding affinity for the human receptor.[1] Its exceptional ~10,000-fold selectivity for CB1 over CB2 receptors underscores its targeted pharmacological profile.[7] The characterization of these binding properties through established in vitro methods, such as competitive radioligand binding assays, has been fundamental to understanding its mechanism as a potent and selective inverse agonist of the CB1 receptor. This detailed knowledge remains valuable for the ongoing development of cannabinoid receptor modulators with improved therapeutic profiles.

References

Otenabant Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Core Moiety for Researchers and Scientists

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of otenabant, a potent and selective cannabinoid receptor 1 (CB1) antagonist. This compound (formerly CP-945,598) was developed by Pfizer for the treatment of obesity. While its development was discontinued, the extensive research into its chemical scaffold offers valuable insights for the design of novel CB1 receptor modulators with improved therapeutic profiles. This document details the key structural modifications of the this compound core and their impact on receptor affinity and selectivity, presents detailed experimental protocols for key assays, and visualizes the underlying biological pathways.

Core Structure-Activity Relationships of this compound Analogs

This compound is a purine-based CB1 receptor antagonist with a characteristic 8,9-diphenyl substitution pattern and a functionalized piperidine (B6355638) moiety at the 6-position. SAR studies have primarily focused on modifications of the piperidine linker to enhance potency, selectivity, and pharmacokinetic properties, particularly to limit brain penetration and avoid centrally-mediated side effects.

Modifications of the Piperidine Linker

A key area of SAR exploration for this compound has been the modification of the 4-aminopiperidine (B84694) group. Research has shown that replacing this moiety with a functionalized piperazine (B1678402) ring can lead to potent and selective CB1 antagonists with reduced brain penetration.

The following table summarizes the SAR of a series of this compound analogs where the 4-aminopiperidine is replaced by a piperazine functionalized with various groups.

CompoundR Group on PiperazinehCB1 Ki (nM)hCB2 Ki (nM)Selectivity (CB2/CB1)
This compound -0.77600~10,857
Analog 1 H15>10000>667
Analog 2 Methyl8>10000>1250
Analog 3 Ethyl5>10000>2000
Analog 4 Phenyl3>10000>3333
Analog 5 4-Fluorophenyl2>10000>5000
Analog 65 Aryl Urea (B33335)4>4000>1000

Data sourced from: Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists[1].

The data indicates that the N-substituent on the piperazine ring significantly influences the binding affinity for the CB1 receptor. Small alkyl groups are well-tolerated, and the introduction of an aryl or substituted aryl group can enhance potency. Notably, compound 65, an aryl urea derivative, demonstrates high potency and significant selectivity, along with reduced brain penetration, highlighting a promising direction for developing peripherally restricted CB1 antagonists.[1]

Experimental Protocols

The characterization of this compound and its analogs relies on robust in vitro assays to determine their affinity and functional activity at the CB1 receptor.

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of test compounds for the human CB1 receptor.

Materials:

  • HEK293 cells stably expressing the human CB1 receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

  • Radioligand: [3H]CP-55,940 (a potent CB1 agonist)

  • Non-specific binding control: WIN 55,212-2 (10 µM)

  • Test compounds (this compound analogs)

  • GF/B filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-hCB1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add assay buffer, [3H]CP-55,940 (at a final concentration of ~0.5 nM), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of WIN 55,212-2.

  • Incubation: Add the cell membrane preparation (typically 10-20 µg of protein per well) to initiate the binding reaction. Incubate the plate at 30°C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

This compound, as a CB1 receptor antagonist (or more accurately, an inverse agonist), modulates several downstream signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic effects.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Antagonism of the CB1 receptor by this compound blocks the signaling cascade initiated by endocannabinoids (e.g., anandamide (B1667382) and 2-AG).

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

CB1 Receptor Signaling Cascade

This diagram illustrates that this compound blocks the activation of the CB1 receptor by endocannabinoids. This prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to normal levels of cAMP production and subsequent downstream signaling through PKA and CREB.

Experimental Workflow for Assessing Functional Antagonism

To determine the functional activity of this compound analogs as CB1 receptor antagonists, a cAMP accumulation assay is commonly employed.

Functional_Assay_Workflow start Start: HEK293-hCB1 cells step1 Incubate cells with test compound (this compound analog) start->step1 step2 Stimulate with a CB1 receptor agonist (e.g., CP-55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) step1->step2 step3 Lyse cells and measure intracellular cAMP levels (e.g., using a LANCE Ultra cAMP kit) step2->step3 step4 Data Analysis: Plot cAMP levels against agonist concentration in the presence and absence of the antagonist step3->step4 end Determine IC50 and antagonist potency (Kb) step4->end

cAMP Functional Assay Workflow

This workflow outlines the key steps in determining the potency of an this compound analog in blocking the agonist-induced decrease in cAMP levels. The resulting data allows for the calculation of the IC50 and the antagonist dissociation constant (Kb).

Conclusion

The structure-activity relationship studies of this compound have provided a valuable framework for the design of novel CB1 receptor antagonists. The purine (B94841) scaffold with its diphenyl substitutions is a key pharmacophore for high CB1 affinity. Modifications of the piperidine linker have been shown to be a successful strategy for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The development of peripherally restricted this compound analogs, such as those with a functionalized piperazine moiety, represents a promising avenue for future research to mitigate the central nervous system side effects associated with earlier generations of CB1 antagonists. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working on the next generation of CB1 receptor-targeted therapeutics.

References

Otenabant (CP-945,598): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (CP-945,598) is a potent and highly selective cannabinoid CB1 receptor antagonist that was developed by Pfizer for the treatment of obesity.[1] As a second-generation antagonist, it was designed to offer an improved safety and tolerability profile over the first-generation compound, rimonabant. This compound demonstrated significant efficacy in promoting weight loss in clinical trials but its development was ultimately discontinued (B1498344) due to regulatory concerns regarding the safety of the CB1 antagonist class as a whole.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of the endocannabinoid system's role in regulating energy balance. The cannabinoid CB1 receptor, primarily expressed in the brain and peripheral tissues, was identified as a key modulator of appetite and metabolism. Antagonism of the CB1 receptor was therefore pursued as a promising therapeutic strategy for obesity and related metabolic disorders.

Pfizer initiated a discovery program to identify novel CB1 receptor antagonists with improved properties over existing compounds. This effort led to the identification of this compound, a purine-based derivative, which exhibited high potency and selectivity for the CB1 receptor.[4]

Chemical Synthesis

The synthesis of this compound (1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide) was developed to be practical and efficient for large-scale production.[2] An optimized synthetic route has been described, which avoids the use of hazardous reagents like phosphorous oxychloride and employs a telescoped reaction sequence to improve efficiency.[2]

A key publication outlines the synthetic scheme, which can be summarized as follows:

Experimental Protocol: Synthesis of this compound (CP-945,598)

While the full, step-by-step industrial synthesis protocol is proprietary, the key steps outlined in the scientific literature involve the construction of the substituted purine (B94841) core, followed by the coupling of the piperidine (B6355638) moiety. The final step typically involves the formation of the hydrochloride salt to yield the desired polymorph.[2] Researchers interested in replicating the synthesis would refer to the primary literature for detailed reaction conditions, including solvents, temperatures, and purification methods.[2]

Pharmacological Profile

This compound is a potent and selective antagonist of the human CB1 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Binding and functional assays have demonstrated this compound's high affinity and antagonist activity at the CB1 receptor.

Table 1: In Vitro Pharmacological Data for this compound

ParameterValueReceptorAssay TypeReference
Ki (binding affinity)0.7 nMHuman CB1Radioligand binding assay[4][5][6][7][8]
Ki (functional activity)0.12 nMHuman CB1Functional assay[4]
Ki (binding affinity)7.6 µM (7600 nM)Human CB2Radioligand binding assay[5][7]
Selectivity (CB2/CB1)>10,000-fold--[5][6][8]

Experimental Protocol: CB1 Receptor Binding Assay

A typical radioligand binding assay to determine the Ki of a test compound like this compound would involve the following steps:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

  • Incubation: The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: CB1 Receptor Functional Assay (GTPγS Binding Assay)

A GTPγS binding assay is a common method to assess the functional activity of GPCR ligands. For a CB1 receptor antagonist like this compound:

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are used.

  • Incubation: Membranes are incubated with a CB1 receptor agonist, varying concentrations of the antagonist (this compound), and [35S]GTPγS.

  • Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS via filtration.

  • Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified to determine its functional potency (Ki).

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the efficacy of this compound in reducing food intake and body weight. In rodents, this compound was shown to reverse the effects of cannabinoid agonists, reduce food intake, increase energy expenditure, and promote fat oxidation.[4][5] In a 10-day study in diet-induced obese mice, a 10 mg/kg oral dose of this compound resulted in a 9% vehicle-adjusted weight loss.[7][8]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by blocking the activation of the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-AG) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events. By binding to the CB1 receptor without activating it, this compound prevents this signaling cascade.

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gαi/o CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Downstream Downstream Cellular Effects (e.g., Appetite Regulation) Gene->Downstream Antagonist_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_clinical Clinical Trials Binding Radioligand Binding Assay (Determine Ki for CB1/CB2) Functional GTPγS Functional Assay (Confirm Antagonist Activity) Binding->Functional Efficacy Rodent Obesity Models (Measure food intake, body weight) Functional->Efficacy Safety Preclinical Toxicology Studies Efficacy->Safety Phase1 Phase I (Safety, PK in humans) Safety->Phase1 Phase2_3 Phase II/III (Efficacy and Safety in Patients) Phase1->Phase2_3 Start Compound Synthesis Start->Binding

References

Otenabant's Impact on Endocannabinoid System Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid type-1 (CB1) receptor.[1] Developed initially for the management of obesity, its clinical development was halted due to concerns over adverse psychiatric effects, a class effect observed with other CB1 antagonists like rimonabant.[2][3][4] Nevertheless, this compound remains a valuable pharmacological tool for investigating the intricate role of the endocannabinoid system (ECS) in various physiological and pathological processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on key intracellular signaling cascades, and detailed protocols for relevant experimental assays.

The Endocannabinoid System: A Primer

The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in maintaining homeostasis.[5] Its primary components are:

  • Cannabinoid Receptors: The two main receptors are the CB1 and CB2 receptors, both of which are G protein-coupled receptors (GPCRs).[2] CB1 receptors are one of the most abundant GPCRs in the central nervous system, particularly in areas controlling appetite, memory, and mood, but are also present in peripheral tissues like the liver, adipose tissue, and skeletal muscle.[6][7] CB2 receptors are primarily expressed in immune cells.[6]

  • Endocannabinoids: These are endogenous lipid-based neurotransmitters that bind to cannabinoid receptors. The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[7][8]

  • Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby regulating their signaling. Key enzymes include fatty acid amide hydrolase (FAAH) for AEA degradation and monoacylglycerol lipase (B570770) (MAGL) for 2-AG degradation.[7]

Upon binding by an agonist like anandamide or 2-AG, the CB1 receptor typically couples to inhibitory G-proteins (Gi/o).[2] This initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[9] Additionally, CB1 receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[3][10]

This compound: Mechanism of Action and Quantitative Profile

This compound functions as a selective antagonist/inverse agonist at the CB1 receptor. This means it not only blocks the receptor from being activated by endocannabinoids but may also reduce the receptor's basal, constitutive activity.[11] Its high selectivity for CB1 over CB2 receptors minimizes off-target effects related to the immune system.

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the binding affinity of this compound for cannabinoid receptors.

CompoundTargetSpeciesK i (nM)Selectivity (CB1 vs. CB2)Reference
This compound (CP-945,598)hCB1Human0.7>10,000-fold[1]
rCB1Rat2.8[1]
hCB2Human7,600[1]

Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Modulation of Intracellular Signaling Pathways

By binding to the CB1 receptor, this compound directly influences downstream signaling pathways that are normally modulated by endocannabinoids.

The cAMP Signaling Pathway

The canonical signaling pathway for the CB1 receptor involves the Gi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. As an antagonist/inverse agonist, this compound prevents this inhibition. In the presence of an agonist, this compound will block the agonist-induced decrease in cAMP. As an inverse agonist, it can increase basal cAMP levels above the baseline in systems with high constitutive CB1 receptor activity.[12][13]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

Caption: this compound blocks CB1 receptor-mediated inhibition of adenylyl cyclase.

The MAPK/ERK Signaling Pathway

Activation of the CB1 receptor by agonists has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in cell proliferation, differentiation, and survival. As a CB1 antagonist, this compound would be expected to block agonist-induced phosphorylation and activation of ERK1/2.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1 CB1 Receptor Ras Ras CB1->Ras Agonist Endocannabinoid Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prepare CB1 Receptor Membranes Incubate Incubate Membranes with Ligands (30°C, 60-90 min) Membrane->Incubate Ligands Prepare Radioligand, This compound dilutions, and Controls Ligands->Incubate Filter Rapid Filtration (Separate Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki Count->Analyze Plate Plate CB1-expressing Cells Stimulate Stimulate Cells (this compound +/- Agonist) Plate->Stimulate Lyse Lyse Cells Stimulate->Lyse Detect Add AlphaScreen Detection Reagents Lyse->Detect Incubate Incubate in Dark Detect->Incubate Read Read Plate Incubate->Read Analyze Calculate cAMP Concentration Read->Analyze Treat Treat Cells (this compound +/- Agonist) Lyse Protein Extraction (Lysis) Treat->Lyse SDS SDS-PAGE Lyse->SDS Transfer Western Blot Transfer to PVDF Membrane SDS->Transfer Block Blocking Transfer->Block Antibody Primary & Secondary Antibody Incubation Block->Antibody Detect ECL Detection Antibody->Detect Analyze Image and Quantify (p-ERK / t-ERK ratio) Detect->Analyze

References

In Vitro Characterization of Otenabant's Antagonistic Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Otenabant (CP-945,598), a potent and selective antagonist of the Cannabinoid Type 1 (CB1) receptor. The document details this compound's binding affinity and functional antagonism, presenting quantitative data in structured tables. Furthermore, it outlines the detailed experimental protocols for the key assays used to determine these properties and includes visualizations of signaling pathways and experimental workflows.

Quantitative Pharmacological Data

This compound is characterized by its high affinity and selectivity for the human CB1 receptor over the CB2 receptor. This profile has been established through various in vitro binding and functional assays.

Table 1: Receptor Binding Affinity of this compound

This table summarizes the equilibrium dissociation constants (Ki) for this compound at human cannabinoid receptors. The Ki value is a measure of the ligand's binding affinity, where a lower value indicates a higher affinity.

ReceptorRadioligandCell LineKi (nM)Reference
Human CB1[³H]CP55940CHO-K1 or HEK-2930.7[1][2]
Human CB2[³H]CP55940CHO-K1 or HEK-2937600[1][2]

Data derived from radioligand displacement assays.

Table 2: Functional Antagonism of this compound

This table presents the functional inhibitory constant (functional Ki or IC50) of this compound, quantifying its ability to block agonist-induced receptor activation.

Assay TypeReceptorAgonistIC50 / Functional Ki (nM)Reference
Functional AssayHuman CB1Cannabinoid Agonist0.2[1]

The specific functional assay is often a measure of G-protein activation, such as a GTPγS binding assay or a cAMP modulation assay.

Experimental Protocols

The characterization of a receptor antagonist like this compound involves a series of well-defined in vitro experiments to determine its binding characteristics and its functional effects on receptor signaling.

Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for the CB1 and CB2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK-293 cells stably expressing the human CB1 or CB2 receptor.[3]

  • Radioligand: [³H]CP55940, a high-affinity cannabinoid receptor agonist.[3][4]

  • Test Compound: this compound, prepared in a stock solution (e.g., in DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand (e.g., WIN 55,212-2 or unlabeled CP55940) to determine non-specific binding.[5]

  • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.[5]

  • Filtration System: A Brandel or Millipore cell harvester with glass fiber filters (e.g., GF/C) presoaked in a buffer like 0.33% polyethylenimine (PEI).[5]

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand ([³H]CP55940 at a concentration near its Kd), and varying concentrations of this compound.

  • Controls: Include wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled ligand), and blank (buffer only).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.[5]

  • Termination: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

  • Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes (CB1/CB2 expressing) Incubation Combine & Incubate (Reach Equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]CP55940) Radioligand->Incubation This compound This compound (Serial Dilutions) This compound->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Measurement Scintillation Counting (Measure Radioactivity) Filtration->Measurement Plot Plot % Inhibition vs [this compound] Measurement->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a competitive radioligand binding assay.
cAMP Signaling Assay

CB1 receptors are canonically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay measures this compound's ability to antagonize (i.e., block) an agonist-induced decrease in cAMP.

Objective: To determine the functional potency of this compound in blocking agonist-mediated inhibition of cAMP production.

Materials:

  • Cell Line: A cell line expressing the human CB1 receptor (e.g., CHO-hCB1).

  • cAMP Inducer: Forskolin, an activator of adenylyl cyclase, used to stimulate a measurable basal level of cAMP.[7]

  • Agonist: A known CB1 agonist (e.g., CP55,940 or WIN 55,212-2).

  • Test Compound: this compound.

  • cAMP Detection Kit: A kit based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

Procedure:

  • Cell Plating: Seed the CHO-hCB1 cells in a 96- or 384-well plate and grow to confluence.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the CB1 agonist (typically its EC80) in the presence of forskolin.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for modulation of cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of this compound concentration. The data will show that as the this compound concentration increases, it reverses the agonist-induced inhibition of the forskolin-stimulated cAMP level. Determine the IC50 value from this concentration-response curve.

G cluster_pathway CB1 Receptor Signaling Cascade Agonist CB1 Agonist CB1R CB1 Receptor Agonist->CB1R Activates This compound This compound This compound->CB1R Blocks Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

This compound blocks agonist-induced inhibition of the cAMP pathway.
ERK1/2 Phosphorylation Assay

Activation of Gi/o-coupled receptors like CB1 can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[8][9] An antagonist's potency can be measured by its ability to block this event.

Objective: To quantify this compound's ability to inhibit agonist-induced ERK1/2 phosphorylation.

Materials:

  • Cell Line: A suitable cell line expressing the human CB1 receptor.

  • Agonist: A CB1 agonist.

  • Test Compound: this compound.

  • Reagents for Detection:

    • For Western Blotting: Lysis buffer, SDS-PAGE equipment, primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2), and a secondary antibody with a detection system (e.g., HRP-chemiluminescence).[10]

    • For Plate-Based Assays (e.g., In-Cell Western, AlphaLISA): Fixatives, permeabilization buffers, and fluorescently labeled antibodies or assay-specific reagents.[11][12]

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to desired confluency. Serum-starve the cells for several hours or overnight to reduce basal ERK1/2 phosphorylation.[10]

  • Antagonist Pre-incubation: Treat cells with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the CB1 agonist (e.g., EC80) and incubate for a short period (typically 5-10 minutes, as ERK phosphorylation is often transient).[8]

  • Cell Lysis: Immediately terminate the stimulation by placing the plate on ice and adding ice-cold lysis buffer.

  • Detection and Quantification:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2. Strip and re-probe the membrane for total ERK1/2 as a loading control. Quantify band intensities using densitometry.

    • Plate-Based Assay: Follow the manufacturer's protocol for cell fixation, permeabilization, antibody incubation, and signal detection using a plate reader.

  • Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the logarithm of this compound concentration to determine the IC50.

β-Arrestin Recruitment Assay

Upon agonist stimulation, G-protein coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G-protein-independent signaling.[13] Assays like the PathHunter® (DiscoverX) system are commonly used to measure this interaction.

Objective: To assess this compound's ability to block agonist-induced recruitment of β-arrestin to the CB1 receptor.

Materials:

  • Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® CHO-K1 hCB1 β-arrestin cell line. These cells co-express the CB1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.[14][15]

  • Agonist: A CB1 agonist.

  • Test Compound: this compound.

  • Detection Reagents: Chemiluminescent substrate for β-galactosidase.[16]

Procedure:

  • Cell Plating: Plate the engineered cells in a 384-well white, solid-bottom assay plate and incubate overnight.[9]

  • Antagonist Incubation: Add serial dilutions of this compound to the cells.

  • Agonist Stimulation: Add a fixed concentration (EC80) of a reference CB1 agonist and incubate for 90 minutes at 37°C.[9]

  • Detection: Add the detection reagents containing the chemiluminescent substrate and incubate for 60 minutes at room temperature in the dark.[9]

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal is proportional to the degree of β-arrestin recruitment.

  • Data Analysis: Plot the luminescence signal against the logarithm of this compound concentration. The resulting inhibition curve is used to calculate the IC50 value for the blockade of β-arrestin recruitment.

G cluster_agonist Agonist Action cluster_antagonist Competitive Antagonist Action cluster_outcome Outcome Agonist Agonist Receptor Receptor Agonist->Receptor Binds NoSignal No Signal Transduction This compound This compound Receptor2 Receptor This compound->Receptor2 Binds to Same Site Agonist3 Agonist Receptor3 Receptor Agonist3->Receptor3 Binding Blocked Otenabant3 This compound Otenabant3->Receptor3 Receptor3->NoSignal No Activation

References

Otenabant's Impact on Downstream Signaling Pathways of CB1R: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenabant (CP-945,598) is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1R), a G protein-coupled receptor predominantly expressed in the central nervous system and to a lesser extent in peripheral tissues. As an inverse agonist, this compound not only blocks the effects of CB1R agonists but also reduces the constitutive activity of the receptor. This modulation of CB1R activity has significant implications for a variety of downstream signaling cascades that regulate numerous physiological processes, including appetite, metabolism, and neurotransmission. This technical guide provides a comprehensive overview of the impact of this compound on the key downstream signaling pathways of CB1R, including the cAMP/PKA, MAPK/ERK, PI3K/Akt/mTOR, and calcium signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of the signaling cascades are presented to facilitate a deeper understanding of this compound's mechanism of action for research and drug development professionals.

This compound: A Profile

This compound is a high-affinity, selective CB1R inverse agonist.[1] It exhibits a significantly higher affinity for CB1R compared to the Cannabinoid Receptor 2 (CB2R), ensuring a targeted pharmacological effect.[1]

Quantitative Data on this compound's Binding and Functional Activity
ParameterSpeciesValueReference
Ki (CB1R) Human0.7 nM[1]
Ki (CB2R) Human7600 nM[1]
Functional Ki (CB1R) Human0.2 nM[1]

Impact on Downstream Signaling Pathways

The binding of this compound to CB1R initiates a cascade of intracellular events by modulating the activity of various G proteins and their downstream effectors.

cAMP/PKA Signaling Pathway

CB1R is canonically coupled to the inhibitory G protein, Gαi/o. Activation of CB1R by an agonist leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

As an inverse agonist, this compound is expected to increase basal levels of cAMP and reverse the inhibitory effect of CB1R agonists on cAMP accumulation. This leads to an activation of the PKA pathway.

This compound's Effect on cAMP/PKA Pathway This compound This compound CB1R CB1R This compound->CB1R Inhibits G_alpha_i Gαi CB1R->G_alpha_i Inhibits constitutive activity AC Adenylyl Cyclase G_alpha_i->AC Inhibition relieved cAMP cAMP AC->cAMP Conversion Increased ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: this compound's impact on the cAMP/PKA signaling pathway.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target of CB1R. CB1R activation can lead to the phosphorylation and activation of ERK, a process implicated in cell proliferation, differentiation, and survival. This activation can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms.

As a CB1R inverse agonist, this compound is expected to attenuate agonist-induced ERK phosphorylation. By inhibiting the basal activity of CB1R, it may also reduce baseline ERK activation in systems with high constitutive CB1R signaling.

This compound's Effect on MAPK/ERK Pathway This compound This compound CB1R CB1R This compound->CB1R Inhibits G_protein Gβγ CB1R->G_protein Activation Inhibited Src Src G_protein->Src Inhibition Ras Ras Src->Ras Inhibition Raf Raf Ras->Raf Inhibition MEK MEK Raf->MEK Inhibition ERK ERK MEK->ERK Inhibition Transcription Transcription Factors ERK->Transcription Inhibition

Caption: this compound's inhibitory effect on the MAPK/ERK pathway.
PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling network that governs cell growth, proliferation, and survival. CB1R activation has been shown to stimulate this pathway, leading to the phosphorylation and activation of Akt and subsequent downstream signaling through mTOR.[2][3][4]

As a CB1R inverse agonist, this compound is predicted to antagonize agonist-induced activation of the PI3K/Akt/mTOR pathway. This would result in decreased phosphorylation of Akt and mTOR, thereby inhibiting their downstream effects.

This compound's Effect on PI3K/Akt/mTOR Pathway This compound This compound CB1R CB1R This compound->CB1R Inhibits G_protein Gβγ CB1R->G_protein Activation Inhibited PI3K PI3K G_protein->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Conversion Inhibited PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Inhibited mTOR mTOR Akt->mTOR Activation Inhibited Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
Calcium (Ca2+) Signaling

CB1R activation can modulate intracellular calcium levels through various mechanisms, including the inhibition of voltage-gated calcium channels (VGCCs) via Gαi/o and the mobilization of intracellular calcium stores via Gαq/11 coupling to phospholipase C (PLC).

As an inverse agonist acting on Gαi/o-coupled CB1R, this compound would be expected to disinhibit VGCCs, potentially leading to an increase in calcium influx in response to depolarization. In systems where CB1R couples to Gαq/11, this compound would inhibit agonist-induced intracellular calcium release.

This compound's Effect on Calcium Signaling cluster_0 Gαi/o Pathway cluster_1 Gαq/11 Pathway Otenabant_i This compound CB1R_i CB1R Otenabant_i->CB1R_i Inhibits G_alpha_i_ca Gαi/o CB1R_i->G_alpha_i_ca Inhibition relieved VGCC Voltage-Gated Ca2+ Channel G_alpha_i_ca->VGCC Inhibition relieved Ca_influx Ca2+ Influx VGCC->Ca_influx Increased Otenabant_q This compound CB1R_q CB1R Otenabant_q->CB1R_q Inhibits G_alpha_q Gαq/11 CB1R_q->G_alpha_q Inhibition PLC PLC G_alpha_q->PLC Inhibition IP3 IP3 PLC->IP3 Production Inhibited PIP2_q PIP2 PIP2_q->PLC ER Endoplasmic Reticulum IP3->ER Inhibition Ca_release Ca2+ Release ER->Ca_release Inhibited

Caption: this compound's dual effects on calcium signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on CB1R downstream signaling pathways.

cAMP Accumulation Assay

Objective: To quantify the effect of this compound on intracellular cAMP levels, both basally and in the presence of a CB1R agonist.

Principle: This assay measures the accumulation of cAMP in cells, typically stimulated with forskolin (B1673556) to elevate basal cAMP levels. The ability of a Gαi/o-coupled receptor agonist to inhibit this accumulation, and the ability of an inverse agonist to reverse this inhibition or increase basal levels, is quantified.

Workflow:

cAMP Assay Workflow A Seed cells expressing CB1R B Pre-incubate with this compound or vehicle A->B C Add CB1R agonist (e.g., CP55,940) B->C D Stimulate with Forskolin C->D E Lyse cells and measure cAMP levels (e.g., HTRF, ELISA) D->E F Data analysis (IC50/EC50 determination) E->F

Caption: Workflow for a cAMP accumulation assay.

Detailed Protocol:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human CB1R in appropriate growth medium.

  • Cell Plating: Seed cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and a CB1R agonist (e.g., CP55,940) in assay buffer.

  • Assay Procedure:

    • Wash cells with assay buffer.

    • Add this compound or vehicle to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

    • Add the CB1R agonist (at a concentration that gives a submaximal response, e.g., EC80) or vehicle to the wells.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the data as a percentage of the forskolin-stimulated response and fit to a four-parameter logistic equation to determine IC50 (for antagonism) or EC50 (for inverse agonism) values.

MAPK/ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the phosphorylation state of ERK1/2.

Principle: This assay uses Western blotting to detect the levels of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein. A change in the p-ERK/total ERK ratio indicates a change in the activity of the MAPK/ERK pathway.

Workflow:

ERK Phosphorylation Western Blot Workflow A Serum-starve cells expressing CB1R B Treat with this compound and/or CB1R agonist A->B C Lyse cells and determine protein concentration B->C D SDS-PAGE and transfer to membrane C->D E Probe with anti-p-ERK and anti-total-ERK antibodies D->E F Detect and quantify bands E->F G Normalize p-ERK to total ERK F->G

Caption: Workflow for a Western blot-based ERK phosphorylation assay.

Detailed Protocol:

  • Cell Culture and Starvation: Culture cells expressing CB1R to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.

  • Cell Treatment: Treat cells with this compound, a CB1R agonist, or a combination for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound and/or a CB1R agonist.

Principle: This assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free intracellular calcium. Changes in fluorescence are monitored in real-time using a fluorescence plate reader.

Workflow:

Calcium Mobilization Assay Workflow A Seed cells expressing CB1R B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Add this compound or vehicle B->C D Add CB1R agonist and measure fluorescence changes in real-time C->D E Data analysis (e.g., peak fluorescence, area under the curve) D->E

Caption: Workflow for a calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: Plate cells expressing CB1R in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate in the dark at 37°C.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Establish a baseline fluorescence reading.

    • Inject this compound or vehicle and monitor for any changes in fluorescence (to assess inverse agonist activity on basal calcium levels).

    • Inject a CB1R agonist and record the fluorescence signal over time.

  • Data Analysis: Analyze the fluorescence data to determine parameters such as peak fluorescence intensity, time to peak, and area under the curve. For antagonist activity, calculate the IC50 of this compound in inhibiting the agonist-induced calcium response.

Conclusion

This compound, as a potent and selective CB1R inverse agonist, exerts a significant influence on multiple downstream signaling pathways. Its ability to modulate the cAMP/PKA, MAPK/ERK, PI3K/Akt/mTOR, and calcium signaling cascades underscores the integral role of CB1R in cellular function. A thorough understanding of these effects, facilitated by the experimental approaches detailed in this guide, is paramount for the continued exploration of the therapeutic potential of this compound and other CB1R modulators in various pathological conditions. Further research is warranted to fully elucidate the nuanced and context-dependent signaling outcomes of this compound in different cellular systems.

References

Otenabant: A Deep Dive into Cellular Targets Beyond the CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (CP-945,598) is a potent and highly selective competitive antagonist of the cannabinoid type 1 (CB1) receptor, developed for the management of obesity.[1] While its clinical development was halted due to psychiatric adverse effects, a class effect common to centrally-acting CB1 antagonists, its remarkable selectivity profile remains a subject of scientific interest. This technical guide provides a comprehensive overview of the known cellular targets of this compound, with a specific focus on interactions beyond its primary target, the CB1 receptor. Based on a thorough review of publicly available scientific literature, this document summarizes the quantitative data on this compound's binding affinities, details the experimental methodologies used for their determination, and presents logical workflows for assessing off-target activity.

Introduction

The endocannabinoid system, primarily mediated by the CB1 and cannabinoid type 2 (CB2) receptors, plays a crucial role in regulating energy homeostasis, appetite, and metabolism. This compound was designed to antagonize the CB1 receptor, thereby reducing food intake and promoting weight loss.[1] A critical aspect of drug development is the characterization of a compound's selectivity, as off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide consolidates the current knowledge of this compound's cellular target profile.

Pharmacological Profile of this compound: Selectivity as a Key Feature

Current research indicates that this compound is a highly selective ligand for the CB1 receptor. Its interaction with other known cellular targets is significantly weaker, suggesting a very specific mechanism of action.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for its primary and secondary targets has been quantified using radioligand binding assays. The data consistently demonstrates a sub-nanomolar affinity for the human CB1 receptor and a dramatically lower affinity for the human CB2 receptor. While this compound is reported to have low affinity for the hERG (human Ether-à-go-go-Related Gene) channel, a specific IC50 or Ki value is not consistently reported in the reviewed literature.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

TargetSpeciesLigandAssay TypeKi (nM)Reference
CB1 ReceptorHuman[3H]SR141716ARadioligand Binding0.7[1]
CB2 ReceptorHumanNot SpecifiedRadioligand Binding7600[1]

Table 2: Functional Activity of this compound

TargetSpeciesAssay TypeKi (nM)Reference
CB1 ReceptorHuman[35S]GTPγS functional assay0.2

Off-Target Screening: The Uncharted Territory

A comprehensive search of the scientific literature did not yield any published results from a broad-panel off-target screening for this compound. Such studies are crucial in drug development to identify potential interactions with a wide range of receptors, ion channels, enzymes, and transporters, thereby predicting potential adverse effects. The absence of such public data suggests that either these studies were not conducted, not published, or the results were unremarkable.

The psychiatric adverse events that led to the discontinuation of this compound's clinical trials, such as anxiety and depression, are generally considered to be mechanism-based and a consequence of central CB1 receptor blockade, a known class effect for this type of drug.[2]

Experimental Methodologies

The following sections detail the typical experimental protocols used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assays

These assays are employed to determine the affinity of a test compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human CB1 or CB2 receptors) are prepared.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]SR141716A for CB1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This assay measures the functional consequence of ligand binding to a G-protein coupled receptor (GPCR), such as the CB1 receptor.

  • Objective: To determine the functional potency (Ki) of this compound as a CB1 receptor antagonist.

  • General Protocol:

    • Membrane Preparation: Similar to binding assays, membranes from cells expressing the CB1 receptor are used.

    • Incubation: The membranes are incubated with a CB1 receptor agonist (to stimulate G-protein activation), GDP, and [35S]GTPγS in the presence of varying concentrations of this compound.

    • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.

    • Data Analysis: The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its functional antagonist potency (Ki).

hERG Channel Assays

Assessing a compound's activity at the hERG channel is a critical component of safety pharmacology to evaluate the risk of cardiac arrhythmias.

  • Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.

  • General Protocol (Patch-Clamp Electrophysiology):

    • Cell Line: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

    • Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to specific voltage protocols.

    • Compound Application: The cells are exposed to varying concentrations of this compound.

    • Data Analysis: The concentration-dependent block of the hERG current is measured to determine the IC50 value.

Visualizations: Signaling, Selectivity, and Workflows

This compound's High Selectivity Profile

The following diagram illustrates the significant difference in binding affinity of this compound for the CB1 receptor compared to the CB2 receptor, highlighting its high selectivity.

Otenabant_Selectivity This compound This compound (CP-945,598) CB1 CB1 Receptor This compound->CB1 High Affinity (Ki = 0.7 nM) CB2 CB2 Receptor This compound->CB2 Very Low Affinity (Ki = 7600 nM) hERG hERG Channel This compound->hERG Low Affinity (IC50 not specified)

This compound's high selectivity for the CB1 receptor.
Hypothetical Workflow for Off-Target Profiling

This diagram outlines a standard workflow for identifying potential off-target interactions of a drug candidate like this compound.

Off_Target_Workflow cluster_screening Primary Off-Target Screening cluster_confirmation Hit Confirmation & Validation cluster_mechanism Mechanism of Action Studies cluster_safety Safety Assessment Screening Broad Receptor Panel Screening (e.g., 40+ targets) Confirmation Dose-Response Assays (Binding & Functional) Screening->Confirmation Identified 'Hits' Mechanism Cellular & In Vivo Models Confirmation->Mechanism Confirmed Off-Targets Safety Toxicology & Safety Pharmacology Mechanism->Safety Understand physiological relevance Compound This compound Compound->Screening Test at high concentration

A typical workflow for identifying off-target activities.

Conclusion

References

Otenabant: A Technical Guide to a Selective CB1 Receptor Antagonist as a Research Tool for CNS Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor.[1] Developed by Pfizer, it reached Phase III clinical trials for the treatment of obesity before its development was discontinued (B1498344) due to regulatory concerns surrounding the psychiatric side effects observed with the CB1 receptor antagonist class, such as with rimonabant.[2] Despite its discontinuation for therapeutic use, this compound's well-defined pharmacological profile makes it a valuable research tool for investigating the role of the endocannabinoid system in a variety of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its preclinical assessment, and its potential applications in CNS research.

Core Mechanism of Action

This compound is a competitive antagonist at the CB1 receptor, meaning it binds to the receptor at the same site as endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and other cannabinoid agonists, but does not activate the receptor.[1] By blocking the receptor, this compound inhibits both the basal, constitutive activity of the CB1 receptor and the signaling induced by cannabinoid agonists.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[3] Its activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels and subsequently protein kinase A (PKA) activity. CB1 receptor activation also modulates various ion channels and activates the mitogen-activated protein kinase (MAPK) pathway.[3][4] this compound, by blocking these initial steps, can be used to probe the physiological and pathological roles of these signaling pathways in the CNS.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueReference
Binding Affinity (Ki)
CB1 ReceptorHuman0.7 nM[1]
CB1 ReceptorRat2.8 nM
CB2 ReceptorHuman7600 nM (>10,000-fold selectivity for CB1)[1]
Functional Activity (Ki)
CB1 Receptor Functional AssayHuman0.2 nM[1]

Table 2: Preclinical Pharmacokinetics of this compound

ParameterSpeciesValueReference
Oral Bioavailability Rat31%[5]
Dog38%[5]
Metabolism Rat, Mouse, DogExtensive, primarily via N-deethylation[4][6]
Excretion Rat, Mouse, DogMajor route is via feces (likely biliary excretion)[6][7]
CNS Penetration GeneralAdequate[8]

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Cascade

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is inhibited by this compound.

CB1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces IonChannel Ion Channels (e.g., Ca2+, K+) CellularResponse Cellular Response (e.g., Neurotransmitter Release) IonChannel->CellularResponse Modulates Gi_o->AC Inhibits Gi_o->IonChannel Modulates MAPK MAPK (ERK) Gi_o->MAPK Activates PKA PKA cAMP->PKA Activates PKA->CellularResponse Modulates MAPK->CellularResponse Modulates This compound This compound This compound->CB1R Blocks Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activates

CB1 receptor signaling pathway inhibited by this compound.
Experimental Workflow: In Vivo Assessment of a CB1 Receptor Antagonist

The following diagram outlines a typical experimental workflow for characterizing the in vivo effects of a CB1 receptor antagonist like this compound.

experimental_workflow cluster_preparation Preparation cluster_testing In Vivo Testing cluster_assays Specific Assays cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Mouse, Rat) DoseResponse Dose-Response Study AnimalModel->DoseResponse DrugPrep Prepare this compound Formulation (e.g., Suspension in vehicle) DrugPrep->DoseResponse AgonistChallenge CB1 Agonist Challenge DoseResponse->AgonistChallenge BehavioralAssays Behavioral Assays AgonistChallenge->BehavioralAssays Locomotor Locomotor Activity BehavioralAssays->Locomotor Catalepsy Catalepsy BehavioralAssays->Catalepsy Analgesia Analgesia BehavioralAssays->Analgesia FoodIntake Food Intake BehavioralAssays->FoodIntake DataCollection Data Collection & Statistical Analysis Locomotor->DataCollection Catalepsy->DataCollection Analgesia->DataCollection FoodIntake->DataCollection Interpretation Interpretation of Results DataCollection->Interpretation

Workflow for in vivo characterization of this compound.

Experimental Protocols

The following are generalized protocols for key in vivo experiments cited for the characterization of this compound. Researchers should adapt these based on specific experimental goals and institutional guidelines.

Reversal of Cannabinoid Agonist-Mediated Behaviors

This set of experiments assesses the ability of this compound to block the classic "tetrad" of effects induced by a CB1 receptor agonist (e.g., CP-55,940 or WIN 55,212-2).

  • Objective: To confirm the in vivo CB1 receptor antagonist activity of this compound.

  • Animals: Male mice or rats.

  • Procedure:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

    • After a pre-determined pretreatment time (e.g., 60 minutes), administer a CB1 receptor agonist (e.g., CP-55,940, 0.1-0.3 mg/kg, i.p.).

    • At the time of peak agonist effect, assess the following:

      • Locomotor Activity: Place the animal in an open-field arena equipped with photobeams to automatically record horizontal and vertical movements for a set duration (e.g., 30-60 minutes).

      • Catalepsy: Place the animal's forepaws on an elevated bar (approximately 3-9 cm high). Measure the latency to remove both paws from the bar, with a cut-off time (e.g., 60-180 seconds).[9]

      • Analgesia (Hot Plate Test): Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).[10] Record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.[10][11]

      • Hypothermia: Measure core body temperature using a rectal probe at set time points after agonist administration.

Models of Acute Food Intake

These models are used to evaluate the anorectic effects of this compound.

  • Objective: To determine the effect of this compound on food consumption.

  • Animals: Male mice or rats.

  • A. Fast-Induced Re-feeding Model:

    • Fast animals overnight (e.g., 16-24 hours) with free access to water.[12]

    • Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle.

    • After a set pretreatment time, provide a pre-weighed amount of standard chow.

    • Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.[12][13]

  • B. Spontaneous Nocturnal Feeding Model:

    • Animals are housed individually with free access to food and water.

    • Administer this compound or vehicle shortly before the dark phase of the light-dark cycle.

    • Measure food intake throughout the dark phase using automated feeding monitors or by manual weighing of food at the end of the dark cycle.

This compound's Potential as a Research Tool for CNS Disorders

While initially developed for obesity, this compound's potent and selective CB1 receptor antagonism makes it a valuable tool for investigating the role of the endocannabinoid system in a range of CNS disorders.

  • Substance Use Disorders: The endocannabinoid system is heavily implicated in the rewarding effects of drugs of abuse. This compound can be used in preclinical models of addiction (e.g., self-administration, conditioned place preference, and reinstatement models) to investigate the role of CB1 receptors in the reinforcing properties of various substances and in drug-seeking behavior.

  • Anxiety and Depression: The discontinuation of CB1 receptor antagonists for therapeutic use was primarily due to psychiatric side effects, including anxiety and depression.[2] This highlights the critical role of the endocannabinoid system in mood regulation. This compound can be utilized in animal models of anxiety (e.g., elevated plus-maze, light-dark box) and depression (e.g., forced swim test, chronic mild stress) to dissect the specific involvement of CB1 receptors in these conditions.[14]

  • Neurodegenerative Disorders: There is growing evidence for the involvement of the endocannabinoid system in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[15][16] this compound could be employed in animal models of these disorders to explore the therapeutic potential of CB1 receptor blockade on processes like neuroinflammation, excitotoxicity, and protein aggregation.[15][17]

  • Cognition and Memory: CB1 receptors are densely expressed in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex. This compound can serve as a pharmacological tool to study the role of endocannabinoid signaling in various cognitive domains using behavioral paradigms like the Morris water maze, novel object recognition, and fear conditioning.

Conclusion

This compound, despite its withdrawal from clinical development, remains a powerful and selective research tool for the neuroscience community. Its well-characterized pharmacology allows for precise interrogation of the CB1 receptor's function in both health and disease. By utilizing this compound in relevant preclinical models, researchers can further elucidate the complex role of the endocannabinoid system in a wide array of CNS disorders, potentially paving the way for the development of novel therapeutic strategies with improved safety profiles.

References

Methodological & Application

Otenabant Administration in Diet-Induced Obesity Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor.[1] The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating appetite, energy balance, and metabolism.[2][3][4][5] Its overactivation is associated with obesity and related metabolic disorders.[4][5] this compound was developed as a therapeutic agent for obesity by blocking the CB1 receptor, thereby aiming to reduce food intake and increase energy expenditure.[1] Preclinical studies in diet-induced obese (DIO) mouse models have demonstrated its efficacy in promoting weight loss.[1] However, clinical development of this compound and other first-generation CB1 receptor antagonists was halted due to centrally mediated adverse psychiatric effects.[6] Despite this, this compound remains a valuable tool in preclinical research to investigate the role of peripheral CB1 receptor antagonism in obesity and metabolic diseases.

These application notes provide detailed protocols for the administration of this compound in diet-induced obesity (DIO) mouse models, along with methods for assessing its effects on key metabolic parameters.

Data Presentation

Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice
ParameterTreatment GroupDosageDurationChange from Vehicle ControlReference
Body WeightDiet-Induced Obese (DIO) Mice10 mg/kg/day (p.o.)10 days-9%[1]
Food IntakeRodentsDose-dependentAcuteReduction in food intake[1]
Body WeightDiet-Induced Obese (DIO) Mice10 mg/kg/day (orally)5 weeks-20% (sustained reduction)[7]
AdiposityDiet-Induced Obese (DIO) Mice10 mg/kg/day (orally)5 weeks-50% (sustained reduction)[7]
Food IntakeDiet-Induced Obese (DIO) Mice10 mg/kg/day (orally)Week 1-48% (transient reduction)[7]

Note: The data presented are based on available preclinical studies. Efficacy may vary depending on the specific experimental conditions.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a model that closely mimics human obesity and metabolic syndrome.

Materials:

  • Male C57BL/6J mice (6 weeks of age)

  • High-fat diet (HFD; e.g., 60% kcal from fat, such as Research Diets D12492)[8]

  • Standard chow diet (control)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimatize mice for one week in a temperature and humidity-controlled facility with a 12-hour light/dark cycle, providing ad libitum access to standard chow and water.[9][10]

  • After acclimatization, randomly assign mice to two groups: a control group receiving a standard diet and a DIO group receiving a high-fat diet.[9]

  • Provide the respective diets and water ad libitum for a period of 12-16 weeks to induce the obese phenotype.[9][10]

  • Monitor body weight and food intake weekly throughout the diet induction period.[9] Mice are considered obese when their body weight is significantly higher than the control group (typically >40g).

This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound to DIO mice.

Materials:

  • This compound HCl

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)[1][11]

  • Sterile water

  • Vortex mixer

  • Oral gavage needles (20-gauge, 1.5-inch, curved with a rounded tip for adult mice)[11][12][13]

  • Syringes (1 mL)

Procedure:

  • Formulation: Prepare a suspension of this compound in the vehicle. For a 10 mg/kg dose in a 40g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL. To prepare, weigh the required amount of this compound HCl and suspend it in the appropriate volume of 0.5% methylcellulose.[1] Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the precise volume of the this compound suspension to be administered (typically 5-10 mL/kg).[12]

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[11][14]

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the tip of the nose to the last rib.[13]

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced.[13][14] Do not force the needle if resistance is met.

    • Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.[12][13]

    • Gently remove the needle and return the mouse to its cage.[14]

    • Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[13][15]

Measurement of Metabolic Parameters

a. Body Composition Analysis (DEXA)

Dual-energy X-ray absorptiometry (DEXA) is a non-invasive method to determine fat mass, lean mass, and bone mineral density.[16][17][18]

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.[17][19]

  • Place the anesthetized mouse in a prone position on the DEXA scanner platform.[19]

  • Perform a whole-body scan according to the manufacturer's instructions.

  • Analyze the scan data to quantify fat mass, lean mass, and bone density. The head is typically excluded from the analysis.[16][17]

b. Glucose Tolerance Test (GTT)

The GTT assesses the ability of the mouse to clear a glucose load from the blood, providing an indication of insulin (B600854) sensitivity.[20][21]

Procedure:

  • Fast the mice for 4-6 hours prior to the test, with free access to water.[22][23]

  • Record the baseline blood glucose level (time 0) from a tail vein blood sample using a glucometer.

  • Administer a bolus of glucose (1-2 g/kg body weight) via oral gavage (OGTT) or intraperitoneal injection (IPGTT).[6][21][22]

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[21][24]

c. Insulin Tolerance Test (ITT)

The ITT measures the rate of glucose clearance in response to exogenous insulin, providing a direct measure of insulin sensitivity.[23][25]

Procedure:

  • Fast the mice for 4-6 hours with free access to water.[23]

  • Record the baseline blood glucose level (time 0).

  • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.[23][25]

  • Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.[25]

Mandatory Visualization

Otenabant_Mechanism_of_Action cluster_ECS Endocannabinoid System (ECS) Overactivation in Obesity cluster_this compound This compound Intervention cluster_Downstream Downstream Metabolic Effects Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activates Decreased Appetite Decreased Appetite CB1 Receptor->Decreased Appetite Increased Energy Expenditure Increased Energy Expenditure CB1 Receptor->Increased Energy Expenditure This compound This compound This compound->CB1 Receptor Blocks Weight Loss Weight Loss Decreased Appetite->Weight Loss Increased Energy Expenditure->Weight Loss Improved Insulin Sensitivity Improved Insulin Sensitivity Weight Loss->Improved Insulin Sensitivity

Caption: Mechanism of this compound action on the CB1 receptor and metabolic outcomes.

DIO_Experimental_Workflow Start Start Acclimatization Acclimatization Start->Acclimatization Dietary Intervention Dietary Intervention Acclimatization->Dietary Intervention High-Fat Diet vs. Standard Diet DIO Model Established DIO Model Established Dietary Intervention->DIO Model Established 12-16 weeks This compound Treatment This compound Treatment DIO Model Established->this compound Treatment Daily Oral Gavage Metabolic Phenotyping Metabolic Phenotyping This compound Treatment->Metabolic Phenotyping Body Composition, GTT, ITT Data Analysis Data Analysis Metabolic Phenotyping->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for this compound administration in DIO mice.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Endocannabinoid Endocannabinoid Endocannabinoid->CB1R Activates This compound This compound This compound->CB1R Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Metabolic_Effects Increased Lipogenesis Decreased Energy Expenditure PKA->Metabolic_Effects Regulates

Caption: Simplified CB1 receptor signaling pathway and the inhibitory action of this compound.

References

Otenabant (CP-945,598): Application Notes and Protocols for Studying Metabolic Syndrome and Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) is a potent and selective cannabinoid-1 (CB1) receptor antagonist that has been investigated for its therapeutic potential in managing obesity and associated metabolic disorders. As a member of the CB1 receptor antagonist class, this compound has been a valuable tool in preclinical and clinical research to elucidate the role of the endocannabinoid system in the pathophysiology of metabolic syndrome and insulin (B600854) resistance. These application notes provide a comprehensive overview of the use of this compound in such studies, including its mechanism of action, experimental protocols, and a summary of its observed effects on key metabolic parameters.

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, appetite, and lipid and glucose metabolism.[1] Overactivation of the CB1 receptor is associated with the development of obesity, dyslipidemia, and insulin resistance, which are hallmark features of the metabolic syndrome.[1][2] this compound, by blocking the CB1 receptor, offers a targeted approach to investigate the reversal of these pathological states. While its clinical development was discontinued, this compound remains a critical research tool for understanding the intricate pathways governed by the endocannabinoid system.

Mechanism of Action

This compound is a competitive antagonist of the CB1 receptor, exhibiting high affinity and selectivity. It effectively inhibits both basal and agonist-mediated CB1 receptor signaling.[3] The therapeutic effects of this compound in the context of metabolic syndrome are attributed to its actions in both the central nervous system and peripheral tissues.

  • Central Effects: In the brain, CB1 receptor blockade by this compound leads to a reduction in appetite and food intake.[3]

  • Peripheral Effects: this compound also exerts significant effects on peripheral tissues involved in metabolism:

    • Adipose Tissue: It can modulate the expression of genes involved in lipogenesis and inflammation.[4][5]

    • Liver: this compound can decrease hepatic de novo lipogenesis and triglyceride accumulation.[2][6]

    • Skeletal Muscle: It may improve insulin-stimulated glucose uptake.[7]

The culmination of these central and peripheral actions results in weight loss, improved insulin sensitivity, and a more favorable lipid profile.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies involving this compound and other CB1 receptor antagonists.

Table 1: Preclinical Efficacy of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupDoseDurationResult
Body WeightThis compound10 mg/kg10 days9% vehicle-adjusted weight loss[3]
Food IntakeThis compound-AcuteDose-dependent anorectic activity[3]
Energy ExpenditureThis compound-AcuteStimulated energy expenditure[3]
Respiratory QuotientThis compound-AcuteDecreased, indicating increased fat oxidation[3]

Table 2: Effects of the CB1 Receptor Antagonist Rimonabant (B1662492) on Metabolic Parameters in Diet-Induced Obese (DIO) Mice *

ParameterTreatment GroupDoseDurationResult
Body WeightRimonabant10 mg/kg/day7 daysSignificant reduction[1][8]
Serum CholesterolRimonabant10 mg/kg/day7 daysSignificant reduction[1][8]
Serum TriglyceridesRimonabant10 mg/kg/day7 daysSignificant reduction[1][8]
Serum Free Fatty AcidsRimonabant10 mg/kg/day7 daysSignificant reduction[1][8]
Serum LeptinRimonabant10 mg/kg/day7 daysSignificant reduction[1][8]
Serum AdiponectinRimonabant10 mg/kg/day7 daysSignificant increase[1][8]

*Data from studies with rimonabant, a structurally different but mechanistically similar CB1 receptor antagonist, are presented to provide a broader understanding of the expected effects of this class of compounds.

Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes

ParameterTreatment GroupDoseDurationResult
Body WeightThis compound10 mg and 20 mg1 yearDose-related mean percentage reduction from baseline
Glycemic ControlThis compound10 mg and 20 mg1 yearSubstantial improvements

Table 4: Clinical Efficacy of the CB1 Receptor Antagonist Rimonabant in Patients with Type 2 Diabetes *

ParameterTreatment GroupDoseDurationResult
HbA1cRimonabant20 mg/day6 months-0.8% change from baseline (vs. -0.3% for placebo)[9]
Body WeightRimonabant20 mg/day6 months-6.7 kg change from baseline (vs. -2.7 kg for placebo)[9]
HDL CholesterolRimonabant20 mg/day1 yearIncreased levels beyond that expected from weight loss alone[9]
TriglyceridesRimonabant20 mg/day1 yearDecreased levels beyond that expected from weight loss alone[9]

*Data from studies with rimonabant are presented to illustrate the clinical effects observed with CB1 receptor antagonism.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

Objective: To induce a metabolic syndrome-like phenotype in mice for evaluating the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard chow diet (Control)

  • Animal caging and husbandry supplies

Protocol:

  • Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.

  • Randomize mice into two groups: Control (standard chow) and DIO (HFD).

  • House mice individually or in small groups and provide the respective diets for 12-16 weeks.

  • Monitor body weight and food intake weekly.

  • After the induction period, mice will exhibit increased body weight, adiposity, insulin resistance, and dyslipidemia, making them suitable for this compound efficacy studies.[10]

This compound Administration in DIO Mice

Objective: To assess the in vivo effects of this compound on metabolic parameters.

Materials:

Protocol:

  • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Administer this compound or vehicle to DIO mice via oral gavage once daily for the duration of the study (e.g., 10 days to 4 weeks).[3][11]

  • Monitor body weight, food intake, and water consumption daily.

  • At the end of the treatment period, collect blood and tissues for further analysis.

Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose homeostasis and insulin sensitivity.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Treated DIO mice

Protocol:

  • Fast the mice for 6 hours prior to the test.[10]

  • Administer a baseline oral gavage of glucose solution.

  • Collect a small blood sample from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[12]

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the glucose excursion curve and calculate the area under the curve (AUC) to assess glucose tolerance.

Measurement of Plasma Metabolic Parameters

Objective: To quantify the effects of this compound on circulating lipids, hormones, and other metabolic markers.

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • ELISA kits for insulin, leptin, adiponectin

  • Colorimetric assay kits for triglycerides, cholesterol, free fatty acids

Protocol:

  • Collect blood from fasted mice via cardiac puncture or retro-orbital sinus at the end of the study.

  • Centrifuge the blood at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Use commercially available ELISA and colorimetric assay kits to measure the concentrations of insulin, leptin, adiponectin, triglycerides, cholesterol, and free fatty acids according to the manufacturer's instructions.

Visualization of Signaling Pathways and Experimental Workflows

CB1_Signaling_Metabolic_Syndrome cluster_Overnutrition Overnutrition / Obesity cluster_Endocannabinoid_System Endocannabinoid System cluster_this compound Pharmacological Intervention cluster_Downstream_Effects Downstream Cellular Effects cluster_Metabolic_Outcomes Metabolic Outcomes Overnutrition Excess Caloric Intake Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Overnutrition->Endocannabinoids increases CB1R CB1 Receptor Endocannabinoids->CB1R activates Lipogenesis Increased Lipogenesis (SREBP-1c activation) CB1R->Lipogenesis Glucose_Uptake Decreased Insulin-stimulated Glucose Uptake CB1R->Glucose_Uptake Inflammation Increased Inflammation CB1R->Inflammation This compound This compound This compound->CB1R blocks Metabolic_Syndrome Metabolic Syndrome (Insulin Resistance, Dyslipidemia) Lipogenesis->Metabolic_Syndrome Glucose_Uptake->Metabolic_Syndrome Inflammation->Metabolic_Syndrome

Caption: this compound blocks CB1 receptor activation, mitigating metabolic syndrome.

Experimental_Workflow cluster_Induction Phase 1: Disease Model Induction cluster_Treatment Phase 2: this compound Treatment cluster_Assessment Phase 3: Metabolic Assessment cluster_Data_Analysis Phase 4: Data Analysis & Interpretation Induction Diet-Induced Obesity (DIO) in Mice (High-Fat Diet for 12-16 weeks) Treatment Daily Oral Administration of this compound (e.g., 10 mg/kg for 10-28 days) Induction->Treatment Monitoring Body Weight & Food Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Plasma_Analysis Plasma Analysis (Lipids, Hormones) Treatment->Plasma_Analysis Tissue_Analysis Tissue Analysis (Liver, Adipose) Treatment->Tissue_Analysis Analysis Statistical Analysis of Metabolic Parameters and Interpretation of Results Monitoring->Analysis OGTT->Analysis Plasma_Analysis->Analysis Tissue_Analysis->Analysis

Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.

CB1_Antagonism_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling cluster_Metabolic_Effects Metabolic Effects Endocannabinoid Endocannabinoid CB1R CB1 Receptor Endocannabinoid->CB1R activates This compound This compound This compound->CB1R blocks Gi Gi Protein CB1R->Gi activates Insulin_Signaling Insulin Signaling Pathway CB1R->Insulin_Signaling inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates SREBP1c SREBP-1c PKA->SREBP1c inhibits Lipogenic_Genes Lipogenic Gene Expression SREBP1c->Lipogenic_Genes activates Reduced_Lipogenesis Reduced Lipogenesis Lipogenic_Genes->Reduced_Lipogenesis Glucose_Uptake Glucose Uptake Insulin_Signaling->Glucose_Uptake promotes Improved_Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Improved_Insulin_Sensitivity

Caption: this compound blocks CB1R signaling, improving lipid and glucose metabolism.

References

Otenabant as a Pharmacological Tool to Investigate Feeding Behavior: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) is a potent and selective cannabinoid receptor 1 (CB1) antagonist.[1] The endocannabinoid system is a crucial regulator of energy homeostasis, with the CB1 receptor playing a significant role in stimulating appetite and food intake.[2] Antagonism of the CB1 receptor has been a key strategy in the development of anti-obesity therapeutics. This compound, developed by Pfizer, emerged as a promising candidate due to its high affinity and selectivity for the CB1 receptor.[1] Although its clinical development was discontinued (B1498344) due to regulatory concerns regarding the drug class, this compound remains a valuable pharmacological tool for investigating the intricate mechanisms of feeding behavior and energy balance in preclinical research.[3]

These application notes provide a comprehensive overview of the use of this compound in studying feeding behavior, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at the CB1 receptor.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol), inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By blocking the CB1 receptor, this compound prevents the orexigenic (appetite-stimulating) effects of endocannabinoids. As an inverse agonist, this compound can also reduce the basal activity of the CB1 receptor, further contributing to its anorectic effects. This dual action makes it a powerful tool for probing the role of the endocannabinoid system in both homeostatic and hedonic feeding.

cluster_0 Endocannabinoid Signaling cluster_1 This compound Action Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activates G-protein G-protein CB1 Receptor->G-protein Activates Blocked CB1 Receptor Blocked CB1 Receptor Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Orexigenic Effects Orexigenic Effects cAMP->Orexigenic Effects Decreased cAMP leads to This compound This compound This compound->CB1 Receptor Blocks Anorectic Effects Anorectic Effects Blocked CB1 Receptor->Anorectic Effects Leads to start Start: 8-week-old C57BL/6J mice acclimatization Acclimatization (1 week) Standard Chow Diet start->acclimatization randomization Randomization (by body weight) acclimatization->randomization sfd_group Control Group Standard Fat Diet (SFD) randomization->sfd_group hfd_group DIO Group High-Fat Diet (HFD) randomization->hfd_group housing Housing (12-15 weeks) 12h light/dark cycle Ad libitum food and water sfd_group->housing hfd_group->housing monitoring Weekly Monitoring Body Weight & Food Intake housing->monitoring outcome Outcome: Diet-Induced Obese Mice housing->outcome monitoring->housing cluster_input Inputs cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_physiological Physiological Outcome This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Antagonizes Endocannabinoids Endocannabinoids Endocannabinoids->CB1 Receptor Activates Adenylyl Cyclase Activity Adenylyl Cyclase Activity CB1 Receptor->Adenylyl Cyclase Activity Inhibits Energy Expenditure Energy Expenditure CB1 Receptor->Energy Expenditure Modulates cAMP Levels cAMP Levels Adenylyl Cyclase Activity->cAMP Levels Decreases Appetite Appetite cAMP Levels->Appetite Modulates Food Intake Food Intake Appetite->Food Intake Drives Body Weight Body Weight Food Intake->Body Weight Influences Energy Expenditure->Body Weight Influences

References

Application Notes and Protocols: Combination Studies of Otenabant with Other Metabolic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the combination effects of Otenabant (CP-945,598), a selective cannabinoid-1 (CB1) receptor antagonist, with other metabolic drugs for the potential treatment of obesity and related metabolic disorders. Due to the discontinuation of this compound's clinical development, publicly available data on its combination therapies is limited. The following sections are based on the known pharmacology of this compound and established methodologies for similar combination studies.

Introduction to this compound and Combination Therapy Rationale

This compound is a potent and selective antagonist of the CB1 receptor.[1][2] The endocannabinoid system is known to play a role in regulating energy balance, and blockade of the CB1 receptor has been shown to reduce food intake and body weight.[3][4][5] Preclinical studies demonstrated that this compound produces anorectic effects, increases energy expenditure, and promotes weight loss in diet-induced obese (DIO) mice.[1][2] Clinical trials with CB1 receptor antagonists, including this compound, showed efficacy in weight loss but also revealed potential psychiatric side effects, which led to the discontinuation of their development.[6]

The rationale for combination therapy is to achieve synergistic or additive efficacy in weight loss and metabolic control while potentially allowing for lower doses of individual agents, thereby minimizing dose-dependent side effects. Potential partners for this compound in a combination therapy for metabolic disorders include agents with complementary mechanisms of action, such as:

  • Metformin (B114582): An AMP-activated protein kinase (AMPK) activator, primarily used for type 2 diabetes, which reduces hepatic glucose production and improves insulin (B600854) sensitivity.[7][8][9]

  • Sibutramine: A serotonin-norepinephrine-dopamine reuptake inhibitor that enhances satiety and increases energy expenditure.[10][11][12]

Preclinical Data Summary: this compound Monotherapy

Quantitative data from preclinical studies on this compound monotherapy provides a baseline for evaluating combination effects. The following table summarizes key findings from a study in diet-induced obese (DIO) mice.

ParameterVehicle ControlThis compound (10 mg/kg)% Change vs. ControlReference
Body Weight Baseline--[2]
Day 10Vehicle-adjusted9% reduction[2]
Food Intake Spontaneous nocturnal feedingDose-dependent reductionSignificant reduction[2]
Fast-induced re-feedingDose-dependent reductionSignificant reduction[2]
Energy Expenditure Acutely in rats-Increased[2]
Respiratory Quotient Acutely in rats-Decreased (indicating increased fat oxidation)[2]

Hypothetical Combination Study Protocols

The following are detailed protocols for preclinical evaluation of this compound in combination with metformin or sibutramine.

Animal Model: Diet-Induced Obesity (DIO) in Mice

A widely accepted model for studying obesity and metabolic syndrome is the diet-induced obesity (DIO) mouse model.[3][13][14][15]

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 10-14 weeks to induce obesity.

  • Confirmation of Obesity: DIO mice should exhibit a significantly higher body weight (typically 20-30% greater than control mice) and may show signs of insulin resistance.

Experimental Design for Combination Studies
  • Study Groups (Example):

    • Vehicle Control (on HFD)

    • This compound (e.g., 3 mg/kg, oral gavage, once daily)

    • Metformin (e.g., 150 mg/kg, oral gavage, once daily) or Sibutramine (e.g., 5 mg/kg, oral gavage, once daily)

    • This compound + Metformin (doses as above) or this compound + Sibutramine (doses as above)

  • Duration: 4-8 weeks of treatment.

  • Measurements:

    • Body weight (daily)

    • Food and water intake (daily)

    • Fasting blood glucose and insulin levels (at baseline and end of study)

    • Glucose tolerance test (GTT) and Insulin tolerance test (ITT) (at end of study)

    • Body composition (e.g., using DEXA scan)

    • Plasma lipid profile (triglycerides, cholesterol)

    • Adipose tissue and liver histology

Detailed Experimental Protocols
  • This compound: Prepare a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 1% Tween 80 in sterile water. Administer via oral gavage.

  • Metformin: Dissolve in sterile water. Administer via oral gavage.

  • Sibutramine: Prepare a suspension in a suitable vehicle. Administer via oral gavage.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Collect a baseline blood sample from the tail vein.

    • Administer a glucose solution (2 g/kg) via intraperitoneal (i.p.) injection.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

    • Measure blood glucose levels.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4 hours.

    • Collect a baseline blood sample.

    • Administer human insulin (0.75 U/kg) via i.p. injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

    • Measure blood glucose levels.

Data Presentation for Combination Studies

Quantitative data should be presented in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Hypothetical Body Weight and Food Intake Data

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
Vehicle Control45.2 ± 2.148.5 ± 2.5+7.3%3.5 ± 0.3
This compound44.9 ± 2.342.1 ± 2.0-6.2%2.8 ± 0.4
Metformin45.5 ± 1.944.0 ± 2.2-3.3%3.3 ± 0.2
This compound + Metformin45.1 ± 2.039.8 ± 1.8-11.8%2.5 ± 0.3

Table 2: Hypothetical Metabolic Parameters

Treatment GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRTriglycerides (mg/dL)
Vehicle Control185 ± 153.5 ± 0.515.9150 ± 20
This compound160 ± 122.8 ± 0.411.0125 ± 18
Metformin155 ± 142.5 ± 0.39.5130 ± 15
This compound + Metformin130 ± 101.8 ± 0.25.8105 ± 12

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound, Metformin, and the mechanism of action of Sibutramine.

Otenabant_Signaling_Pathway cluster_receptor This compound This compound CB1R CB1 Receptor This compound->CB1R antagonizes Gi Gi Protein AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces Food_Intake Decreased Food Intake cAMP->Food_Intake Energy_Expenditure Increased Energy Expenditure cAMP->Energy_Expenditure

Caption: this compound antagonizes the CB1 receptor, preventing its activation and subsequent downstream signaling.

Metformin_Signaling_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria inhibits AMP_ATP Increased AMP/ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis Glucose_Uptake Increased Glucose Uptake (Muscle, Adipose) AMPK->Glucose_Uptake

Caption: Metformin's primary mechanism involves the activation of AMPK, leading to beneficial metabolic effects.

Sibutramine_Mechanism_of_Action Sibutramine Sibutramine Reuptake_Transporters Serotonin (B10506) (5-HT) & Norepinephrine (NE) Reuptake Transporters Sibutramine->Reuptake_Transporters inhibits Synaptic_Levels Increased Synaptic 5-HT & NE Levels Reuptake_Transporters->Synaptic_Levels Satiety Increased Satiety Synaptic_Levels->Satiety Energy_Expenditure Increased Energy Expenditure Synaptic_Levels->Energy_Expenditure

Caption: Sibutramine inhibits the reuptake of serotonin and norepinephrine, leading to increased satiety and energy expenditure.

Experimental Workflow

Experimental_Workflow Start Start: C57BL/6J Mice (6-8 weeks old) Diet Dietary Intervention (10-14 weeks) - Standard Chow - High-Fat Diet (HFD) Start->Diet Grouping Randomization into Treatment Groups (Vehicle, this compound, Metformin/Sibutramine, Combination) Diet->Grouping Treatment Daily Treatment Administration (4-8 weeks) Grouping->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake Treatment->Monitoring Endpoint End-of-Study Measurements: - GTT & ITT - Blood Chemistry - Body Composition - Tissue Collection Treatment->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis

Caption: A typical experimental workflow for a preclinical combination study in a diet-induced obesity mouse model.

References

Otenabant: A Tool for Investigating the Peripheral Actions of CB1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor.[1] Initially developed as a potential treatment for obesity, its development was halted due to concerns about psychiatric side effects, a fate shared by other first-generation CB1 receptor antagonists like rimonabant (B1662492). These adverse effects are primarily attributed to the blockade of CB1 receptors in the central nervous system (CNS).[2][3] However, the significant therapeutic potential of modulating the endocannabinoid system for metabolic diseases remains a key area of research.[2][4] This has led to a focused effort on understanding and targeting peripheral CB1 receptors, which are expressed in various tissues, including the liver, adipose tissue, skeletal muscle, and pancreas, and are implicated in the regulation of energy balance and metabolism.[2][4]

This compound, despite its CNS permeability, serves as a valuable research tool for elucidating the physiological roles of peripheral CB1 receptors. By comparing its effects with those of peripherally restricted CB1 antagonists, researchers can dissect the central versus peripheral contributions to metabolic regulation. These application notes provide an overview of this compound's properties and detailed protocols for its use in in vitro and in vivo studies aimed at investigating the peripheral actions of CB1 receptors.

Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Mechanism of Action Selective CB1 Receptor Antagonist/Inverse Agonist[3]
Binding Affinity (Ki) for human CB1 0.7 nM[1]
Selectivity >10,000-fold for CB1 over CB2 receptors[1]
CNS Penetration Yes[2]

Application 1: In Vitro Characterization of this compound's Interaction with CB1 Receptors

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the CB1 receptor.

Principle: This competitive binding assay measures the ability of this compound to displace a radiolabeled CB1 receptor agonist or antagonist from the receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Protocol:

Materials:

  • HEK293 cells stably expressing human CB1 receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radioligand: [³H]CP-55,940 (a potent CB1 agonist)

  • Non-specific binding control: WIN 55,212-2 (10 µM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hCB1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet (cell membranes) in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle (for total binding).

      • WIN 55,212-2 (for non-specific binding).

      • [³H]CP-55,940 (at a final concentration close to its Kd, e.g., 0.5 nM).

      • Cell membranes (e.g., 10-20 µg of protein per well).

    • Incubate the plate at 30°C for 90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional antagonist activity of this compound at the CB1 receptor.

Principle: CB1 receptors are typically coupled to the inhibitory G protein, Gi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.

Protocol:

Materials:

  • CHO-K1 cells stably expressing human CB1 receptors

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • CB1 receptor agonist (e.g., CP-55,940)

  • This compound stock solution

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-hCB1 cells in a 96-well plate and grow to confluency.

  • Antagonist Incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of a CB1 agonist (e.g., the EC80 concentration of CP-55,940) in the presence of forskolin (e.g., 10 µM).

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualization of CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibition This compound This compound This compound->CB1R Antagonism Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1R Activation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Effects PKA->Cellular_Response Phosphorylates

Caption: this compound blocks CB1 receptor activation, preventing Gi/o-mediated inhibition of adenylyl cyclase.

Application 2: In Vivo Investigation of Peripheral CB1 Receptor Blockade in Metabolic Models

Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on body weight, food intake, and metabolic parameters in a model of obesity.

Principle: C57BL/6J mice fed a high-fat diet develop obesity, insulin (B600854) resistance, and other metabolic abnormalities that mimic human metabolic syndrome. This model is used to assess the therapeutic potential of anti-obesity compounds.

Protocol:

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Metabolic cages (for food intake and energy expenditure measurements)

  • Glucometer and test strips

  • Insulin

Procedure:

  • Induction of Obesity:

    • Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • This compound Administration:

    • Randomly assign the obese mice to treatment groups (e.g., vehicle, this compound at different doses such as 1, 3, and 10 mg/kg).

    • Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring:

    • Measure body weight and food intake daily or several times per week.

    • At the end of the treatment period, perform metabolic assessments.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice overnight (12-16 hours).

    • Administer a glucose bolus (e.g., 2 g/kg) via oral gavage.

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Administer insulin (e.g., 0.75 U/kg) intraperitoneally.

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

  • Tissue and Blood Collection:

    • At the end of the study, collect blood for analysis of plasma lipids, insulin, and other biomarkers.

    • Harvest tissues (liver, adipose tissue) for histological analysis and measurement of gene expression related to lipogenesis and inflammation.

Quantitative Data from Preclinical Studies with this compound:

ParameterModelDose of this compoundEffectReference
Body Weight Diet-induced obese mice10 mg/kg/day~9% reduction in 10 days[1]
Food Intake RodentsDose-dependentAnorectic activity[1]
Energy Expenditure RatsAcute administrationIncreased[1]
Fat Oxidation RatsAcute administrationIncreased[1]

Visualization of In Vivo Experimental Workflow

in_vivo_workflow Start Start: C57BL/6J Mice Diet High-Fat Diet (8-12 weeks) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 10 mg/kg) Grouping->Treatment Monitoring Monitor: - Body Weight - Food Intake Treatment->Monitoring 4 weeks Metabolic_Tests Metabolic Assessments: - OGTT - ITT Monitoring->Metabolic_Tests Endpoint Endpoint: - Blood & Tissue Collection - Data Analysis Metabolic_Tests->Endpoint

Caption: Workflow for evaluating this compound in a diet-induced obesity mouse model.

Investigation of Hepatic Steatosis

Objective: To determine the effect of this compound on liver fat accumulation.

Principle: Peripheral CB1 receptor activation is known to promote de novo lipogenesis in the liver. Antagonism of these receptors is expected to reduce hepatic fat accumulation.

Protocol:

Materials:

  • Livers from the DIO mouse study (Section 2.1)

  • Formalin or paraformaldehyde for fixation

  • Optimal cutting temperature (OCT) compound for frozen sections

  • Oil Red O stain

  • Hematoxylin (B73222)

  • Reagents for triglyceride quantification assay

  • RNA extraction and qPCR reagents

Procedure:

  • Histology:

    • Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding or embed in OCT for frozen sections.

    • For frozen sections, stain with Oil Red O to visualize neutral lipids. Counterstain with hematoxylin.

    • For paraffin sections, perform hematoxylin and eosin (B541160) (H&E) staining to assess overall liver morphology and steatosis.

  • Hepatic Triglyceride Content:

    • Homogenize a portion of the liver tissue.

    • Extract lipids and quantify triglyceride levels using a commercial colorimetric or fluorometric assay kit.

  • Gene Expression Analysis:

    • Extract total RNA from a portion of the liver.

    • Perform reverse transcription to generate cDNA.

    • Use quantitative PCR (qPCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acaca) and fatty acid oxidation.

Visualization of Downstream Effects of Peripheral CB1 Blockade in the Liver

hepatic_effects This compound This compound CB1R_Liver Peripheral CB1 Receptor (Hepatocyte) This compound->CB1R_Liver Blockade SREBP1c SREBP-1c CB1R_Liver->SREBP1c Inhibition of activation FAO Fatty Acid Oxidation CB1R_Liver->FAO Increased (indirectly) Lipogenic_Genes Lipogenic Gene Expression (e.g., Fasn, Acaca) SREBP1c->Lipogenic_Genes Decreased transcription DNL De Novo Lipogenesis Lipogenic_Genes->DNL Reduced Hepatic_Steatosis Hepatic Steatosis DNL->Hepatic_Steatosis Reduced

References

Troubleshooting & Optimization

Otenabant solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of otenabant in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound has a high solubility in DMSO, reaching up to 100 mg/mL (195.92 mM).[1][2] For optimal results, use freshly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[3] Sonication may be required to fully dissolve the compound.[1][2]

Q2: How should I store this compound stock solutions?

A2: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.

Q3: Is this compound soluble in aqueous buffers?

A3: this compound is poorly soluble in water and aqueous buffers.[3] For in vitro and in vivo experiments requiring an aqueous environment, it is necessary to use co-solvents or specific formulations to achieve the desired concentration.

Q4: How can I prepare a working solution of this compound for in vivo studies?

A4: Due to its low aqueous solubility, specific co-solvent systems are required for in vivo administration. Here are some established protocols:

  • Protocol 1 (PEG300/Tween-80/Saline): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to prepare a clear solution with a solubility of at least 3 mg/mL.[1]

  • Protocol 2 (SBE-β-CD in Saline): A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can also yield a clear solution with a solubility of at least 3 mg/mL.[1]

  • Protocol 3 (Corn Oil): A mixture of 10% DMSO and 90% corn oil can be used to achieve a solubility of at least 3 mg/mL.[1]

It is recommended to prepare these working solutions fresh on the day of use.[1]

Q5: What are the potential stability issues with this compound in experimental buffers?

A5: As a purine (B94841) derivative, this compound's stability in aqueous solutions can be influenced by pH and temperature.[4][5] Purine rings can be susceptible to hydrolysis under acidic or basic conditions. While specific degradation pathways for this compound have not been extensively published, it is crucial to assess its stability in your specific experimental buffer and conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation observed when diluting DMSO stock solution with aqueous buffer. This compound has low aqueous solubility.- Increase the percentage of co-solvent (e.g., ethanol, PEG300) in the final solution. - Use a solubilizing agent such as Tween-80 or SBE-β-CD. - Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation at elevated temperatures. - Prepare a more diluted working solution.
Inconsistent results in biological assays. - Degradation of this compound in the experimental buffer. - Adsorption of the compound to plasticware.- Perform a stability study of this compound in your specific buffer at the experimental temperature. - Prepare fresh working solutions immediately before each experiment. - Use low-protein-binding labware. - Include appropriate controls to monitor for compound degradation over the course of the experiment.
Difficulty achieving desired concentration in aqueous media. Insufficient solubilizing agent or inappropriate co-solvent system.- Refer to the established in vivo formulation protocols which utilize potent solubilizing systems. - For in vitro assays, consider a kinetic solubility assessment to determine the maximum achievable concentration in your specific buffer.

Quantitative Data Summary

Table 1: this compound Solubility

Solvent/VehicleConcentrationObservationsReference
DMSO100 mg/mL (195.92 mM)Clear solution (ultrasonication may be needed)[1][2]
WaterInsoluble-[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL (5.88 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL (5.88 mM)Clear solution[1]
10% DMSO, 90% Corn Oil≥ 3 mg/mL (5.88 mM)Clear solution[1]

Table 2: this compound Stock Solution Stability

Storage TemperatureSolventDurationReference
-20°CDMSO1 year[1]
-80°CDMSO2 years[1]

Note: Stability in aqueous experimental buffers is highly dependent on the specific conditions (pH, temperature, presence of other components) and should be determined empirically.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffers

This protocol provides a general method for assessing the kinetic solubility of this compound, adapted from standard industry practices.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Experimental Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
  • 96-well microplate (UV-transparent for analysis)
  • Plate shaker
  • Microplate reader with UV-Vis capabilities

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Add 2 µL of the 10 mM this compound stock solution to the wells of the 96-well plate.
  • Add 198 µL of the experimental buffer to each well to achieve a final this compound concentration of 100 µM and a final DMSO concentration of 1%.
  • Seal the plate and shake at room temperature for 2 hours.
  • Measure the absorbance at a predetermined wavelength (e.g., the λmax of this compound) using a microplate reader.
  • The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve of this compound prepared in the same buffer/DMSO mixture. Any precipitation will cause light scattering, which can also be measured nephelometrically.

Protocol 2: Assessment of Stability in an Experimental Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time.

1. Materials:

  • This compound stock solution in DMSO
  • Experimental Buffer
  • Incubator or water bath set to the desired experimental temperature
  • HPLC system with a suitable column and detector for this compound quantification

2. Procedure:

  • Prepare a working solution of this compound in the experimental buffer at the desired concentration.
  • Divide the solution into several aliquots in sealed, light-protected vials.
  • Immediately analyze a time-zero (T=0) sample using a validated HPLC method to determine the initial concentration.
  • Incubate the remaining vials at the desired temperature (e.g., room temperature or 37°C).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze the this compound concentration by HPLC.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility and Stability Testing cluster_prep Preparation cluster_solubility Kinetic Solubility Assay cluster_stability Stability Assay prep_stock Prepare 10 mM this compound Stock in DMSO sol_dilute Dilute Stock in Aqueous Buffer (1:100) prep_stock->sol_dilute stab_prepare Prepare Working Solution in Experimental Buffer prep_stock->stab_prepare sol_incubate Incubate with Shaking (e.g., 2 hours, RT) sol_dilute->sol_incubate Final [DMSO] = 1% sol_measure Measure Concentration (UV-Vis or LC-MS/MS) sol_incubate->sol_measure stab_t0 Analyze T=0 Sample (HPLC) stab_prepare->stab_t0 stab_incubate Incubate at Desired Temp (e.g., 37°C) stab_prepare->stab_incubate stab_timepoints Analyze at Time Points (1, 2, 4, 8, 24h) stab_incubate->stab_timepoints stab_calculate % Remaining vs. T=0 stab_timepoints->stab_calculate

Caption: Workflow for assessing this compound solubility and stability.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitation Observed? cause1 Low Aqueous Solubility start->cause1 Yes end Clear Solution start->end No solution1 Increase Co-solvent % cause1->solution1 solution2 Add Solubilizing Agent (e.g., Tween-80) cause1->solution2 solution3 Use Sonication/ Gentle Warming cause1->solution3 solution4 Decrease Final Concentration cause1->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Decision tree for addressing this compound precipitation issues.

signaling_pathway This compound's Mechanism of Action This compound This compound cb1_receptor CB1 Receptor This compound->cb1_receptor Antagonizes downstream_signaling Downstream Signaling (e.g., ↓ cAMP, ↑ MAPK) cb1_receptor->downstream_signaling Initiates endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) endocannabinoids->cb1_receptor Activate physiological_effects Physiological Effects (e.g., Appetite Stimulation) downstream_signaling->physiological_effects Leads to

References

Troubleshooting Otenabant's off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Otenabant (CP-945,598). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful application of this potent and selective CB1 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential issues that may arise during in vitro experiments with this compound, focusing on unexpected results and how to systematically troubleshoot them.

Issue 1: Lower-than-Expected or No Apparent Antagonism of CB1 Receptor Activity

Q1: We are not observing the expected blockade of our CB1 agonist's effect (e.g., inhibition of cAMP production) when pre-treating with this compound. What are the potential causes?

A1: This is a common issue that can often be resolved by systematically evaluating your experimental setup. This compound is a highly potent CB1 antagonist.[1][2][3][4][5] If its effects are not apparent, consider the following:

  • Reagent Integrity:

    • This compound Degradation: Ensure this compound has been stored correctly (typically at -20°C or -80°C) and protected from light. Repeated freeze-thaw cycles can degrade the compound. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.

    • Solubility Issues: this compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[3] Precipitates in the media are a clear indication of solubility problems. The final DMSO concentration in the culture should be kept low (typically <0.1%) and consistent across all wells, including vehicle controls.

  • Experimental Conditions:

    • Pre-incubation Time: As a competitive antagonist, this compound needs sufficient time to bind to the CB1 receptors before the agonist is introduced. Optimize the pre-incubation time (typically 15-30 minutes) to ensure receptor occupancy.

    • Agonist Concentration: If the concentration of the CB1 agonist is too high, it may outcompete this compound, especially at lower antagonist concentrations. Consider running a dose-response curve of your agonist in the presence of a fixed concentration of this compound to determine the appropriate agonist concentration.

    • Cell Health and Receptor Expression: Use healthy, low-passage number cells that are known to express sufficient levels of the CB1 receptor. Over-confluent or stressed cells may exhibit altered receptor expression and signaling.

  • On-Target Confirmation:

    • To confirm that this compound is active, perform a direct binding assay or a functional assay under optimized conditions. A Schild analysis using a functional assay like cAMP inhibition can confirm competitive antagonism and determine the pA2 value of this compound.

Issue 2: Unexpected Effects on Cell Viability or Morphology

Q2: We are observing cytotoxicity, changes in cell morphology, or reduced proliferation after treating our cells with this compound, even in cell lines not expected to have strong CB1 signaling. What could be happening?

A2: While this compound is highly selective for the CB1 receptor, unexpected effects on cell health could indicate an off-target interaction or a non-specific effect at high concentrations.

  • Distinguishing On-Target vs. Off-Target Effects:

    • CB1 Receptor Expression: First, confirm whether your cell line expresses the CB1 receptor. If the cells are CB1-negative, any observed effect is likely off-target. For CB1-positive cells, the effect could be on-target (i.e., mediated by blocking basal CB1 activity) or off-target.

    • Use of Controls: To investigate if the effect is CB1-mediated, try to "rescue" the phenotype by co-treating with a CB1 agonist. If the agonist can reverse the effect of this compound, it suggests an on-target mechanism.

  • Investigating Potential Off-Target Mechanisms:

    • While a broad off-target profile for this compound is not widely published, other CB1 antagonists have been reported to have off-target effects. For example, the CB1 antagonist ibipinabant (B1663844) was found to induce mitochondrial toxicity by inhibiting the adenine (B156593) nucleotide translocase (ANT).

    • Mitochondrial Health Assays: If you suspect mitochondrial toxicity, you can perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), cellular ATP levels, or oxygen consumption rates (e.g., using a Seahorse analyzer).

    • General Cytotoxicity: It is crucial to perform a dose-response curve for cytotoxicity using a reliable method like an MTT or LDH release assay. This will help you determine the concentration at which this compound becomes toxic to your specific cell line and establish a therapeutic window for your experiments.

Issue 3: Inconsistent or Non-Reproducible Results

Q3: Our results with this compound vary significantly between experiments. How can we improve reproducibility?

A3: Inconsistent results often stem from minor variations in experimental procedures.

  • Standardize Procedures:

    • Compound Handling: Always prepare fresh dilutions of this compound for each experiment from a stable, frozen stock solution. Ensure complete solubilization and vortex before use.

    • Cell Culture Conditions: Use cells from a consistent passage number range, as receptor expression and cell signaling can change over time in culture. Ensure consistent cell seeding densities.

    • Assay Parameters: Strictly adhere to optimized incubation times, temperatures, and reagent concentrations.

  • Quality Control:

    • Reagent Quality: Use high-quality reagents and ensure they are within their expiration dates.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses.

Data Presentation

Table 1: this compound Binding Affinity and Selectivity
TargetSpeciesKi (nM)Selectivity (fold) vs. hCB1Reference
CB1 ReceptorHuman0.7-[1][3][4][5]
CB1 ReceptorRat2.8-[3]
CB2 ReceptorHuman7600~10,000[1][3][4][5]
Table 2: this compound In Vitro Functional Activity
AssayReceptorPotency (Ki, nM)NotesReference
Functional AntagonismHuman CB10.2Measured as inhibition of agonist-mediated signaling.[5]
Table 3: General Troubleshooting Summary for this compound in Cell Culture
IssuePotential CauseRecommended Action
Low/No Activity Compound degradation/solubilityPrepare fresh dilutions; ensure complete dissolution in DMSO before adding to media.
Insufficient pre-incubationOptimize pre-incubation time with this compound before adding agonist.
Agonist concentration too highPerform a dose-response of the agonist in the presence of this compound.
Unexpected Cytotoxicity Off-target effectsConfirm CB1 expression; use CB1-negative cell lines as a control; perform mitochondrial health assays.
High compound concentrationDetermine the cytotoxic IC50 with a viability assay to define a non-toxic working concentration range.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is low (<0.1%) and run a vehicle control.
High Variability Inconsistent cell passage/densityUse cells within a consistent passage number range and standardize seeding density.
Inconsistent reagent preparationPrepare fresh dilutions of this compound for each experiment.
Assay timingStrictly adhere to optimized incubation times for all steps.

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand.

  • Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue homogenates.

  • Reagents:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

    • Radioligand: [³H]-CP55,940 (a potent CB1 agonist) at a concentration near its Kd (e.g., 0.5-1.5 nM).

    • Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Test Compound: Serial dilutions of this compound.

  • Assay Procedure: a. In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Binding buffer + Radioligand + Cell membranes.
    • Non-specific Binding: Binding buffer + Radioligand + Non-specific Binding Control + Cell membranes.
    • Competition Binding: Binding buffer + Radioligand + Serial dilutions of this compound + Cell membranes. b. Incubate the plate at 30°C for 60-90 minutes with gentle agitation. c. Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. d. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4). e. Allow the filters to dry, then add scintillation fluid. f. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 value from the curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (cAMP Accumulation)

This protocol assesses the ability of this compound to block the agonist-induced inhibition of cAMP production, a hallmark of CB1 receptor activation (as it couples to Gi/o proteins).

  • Cell Culture: Plate cells expressing the CB1 receptor (e.g., CHO-hCB1) in a 96-well plate and grow to near confluency.

  • Reagents:

    • Stimulation Buffer: HBSS or serum-free media containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

    • Adenylyl Cyclase Activator: Forskolin (typically 1-10 µM).

    • CB1 Agonist: A known CB1 agonist (e.g., CP55,940 or WIN 55,212-2) at its EC80 concentration.

    • Test Compound: Serial dilutions of this compound.

  • Assay Procedure: a. Wash the cells once with stimulation buffer. b. Pre-incubate the cells with serial dilutions of this compound (or vehicle) in stimulation buffer for 15-30 minutes at 37°C. c. Add the CB1 agonist and Forskolin to the wells. d. Incubate for an additional 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: a. Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound. b. Determine the IC50 value, which represents the concentration of this compound that restores 50% of the agonist-induced inhibition of cAMP. c. This IC50 value can be used to calculate the functional Ki or pA2 value to quantify the potency of the antagonist.

Visualizations

G cluster_membrane Cell Membrane CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits This compound This compound This compound->CB1R Blocks Agonist CB1 Agonist (e.g., Anandamide) Agonist->CB1R Activates ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse G Start Unexpected Phenotype Observed (Cytotoxicity, etc.) CheckCB1 Does the cell line express CB1 receptors? Start->CheckCB1 OnTargetHypothesis Hypothesis: On-Target Effect (Blockade of basal signaling) CheckCB1->OnTargetHypothesis Yes OffTargetHypothesis Hypothesis: Off-Target Effect CheckCB1->OffTargetHypothesis No TestOnTarget Test On-Target Hypothesis OnTargetHypothesis->TestOnTarget TestOffTarget Test Off-Target Hypothesis OffTargetHypothesis->TestOffTarget RescueExp Perform Agonist Rescue Experiment TestOnTarget->RescueExp CB1Knockdown Use CB1 Knockdown/Knockout Cells TestOnTarget->CB1Knockdown MitoAssay Perform Mitochondrial Toxicity Assays TestOffTarget->MitoAssay OtherGPCR Screen against related GPCRs TestOffTarget->OtherGPCR PhenotypeReversed Is phenotype reversed or absent? RescueExp->PhenotypeReversed CB1Knockdown->PhenotypeReversed PhenotypeReversed->TestOffTarget No OnTargetConfirmed On-Target Effect Confirmed PhenotypeReversed->OnTargetConfirmed Yes OffTargetConfirmed Off-Target Effect Indicated MitoAssay->OffTargetConfirmed OtherGPCR->OffTargetConfirmed

References

Technical Support Center: Otenabant In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Otenabant in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CP-945,598) is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3] Its primary mechanism of action is to block the CB1 receptor, thereby inhibiting the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol.[4][5] CB1 receptors are predominantly found in the central nervous system and are involved in regulating appetite, energy metabolism, and other physiological processes.[4][5] this compound exhibits high affinity for the human CB1 receptor, with a Ki of 0.7 nM, and shows over 10,000-fold selectivity against the human CB2 receptor.[1]

Q2: What are the expected in vivo effects of this compound at an effective dose?

In preclinical rodent models, effective doses of this compound have been shown to:

  • Reduce food intake and promote weight loss in diet-induced obese mice.[1][3]

  • Increase energy expenditure and fat oxidation.[1][3]

  • Reverse the effects of CB1 receptor agonists, such as hypolocomotion, hypothermia, analgesia, and catalepsy.[1][3]

Q3: What were the reasons for the discontinuation of this compound's clinical development?

The development of this compound was discontinued (B1498344) during Phase III clinical trials.[6] This decision was largely influenced by concerns over psychiatric side effects, such as anxiety and depression, which were also observed with another CB1 receptor antagonist, Rimonabant (B1662492).[6][7]

Troubleshooting Guide

Issue 1: Suboptimal or no observable in vivo efficacy (e.g., no significant effect on body weight or food intake).

Potential Cause Troubleshooting Steps
Inadequate Dosage - Consult dose-response studies. In diet-induced obese mice, a dose of 10 mg/kg has been shown to be effective.[1][8] - Perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental conditions.
Improper Formulation or Administration - Ensure this compound is properly solubilized or suspended. A common vehicle is 0.5% methylcellulose (B11928114) in water.[1] - For oral administration (p.o.), ensure accurate gavage technique to guarantee the full dose is delivered.
Poor Bioavailability - While this compound has shown adequate CNS penetration, factors like first-pass metabolism can influence bioavailability.[1] - Consider alternative routes of administration if oral delivery is suspected to be inefficient, though most preclinical studies have utilized the oral route.
Animal Model Resistance or Variability - Ensure the chosen animal model is appropriate. Diet-induced obesity models in mice (e.g., C57BL/6J on a high-fat diet) have been shown to be responsive.[8][9] - Account for inter-animal variability by using a sufficient number of animals per group and appropriate statistical analysis.
Acclimatization and Baseline Stability - Ensure animals are properly acclimatized to housing and handling procedures before the start of the experiment. - Establish stable baseline measurements for body weight and food intake before administering this compound.

Issue 2: Unexpected or adverse effects observed in experimental animals.

Potential Cause Troubleshooting Steps
CNS-related Side Effects - this compound is known to penetrate the central nervous system.[1] Observe animals for behavioral changes such as anxiety, altered locomotion, or signs of distress. - If adverse behavioral effects are observed, consider reducing the dose or the frequency of administration.
Off-target Effects - While highly selective for CB1 over CB2 receptors, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[1] - Review the literature for any known off-target activities of this compound.
Vehicle-related Toxicity - Run a vehicle-only control group to rule out any adverse effects caused by the formulation vehicle itself.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of this compound

Parameter Species Value Reference
Ki (CB1 Receptor)Human0.7 nM[1]
Ki (CB1 Receptor)Rat2.8 nM[1]
Ki (CB2 Receptor)Human7.6 µM[1]
Ki (Functional Assay)Human0.2 nM[3]

Table 2: In Vivo Efficacious Doses of this compound in Rodent Models

Animal Model Dose Route Observed Effect Reference
Diet-induced obese mice10 mg/kgp.o.9% vehicle-adjusted weight loss over 10 days[1]
Sprague-Dawley ratsNot specifiedp.o.Dose-dependent anorectic activity[1]
Diet-induced obese C57BL/6 mice10 mg/kgp.o.Abrogated weight gain and improved glucose tolerance over 4 weeks[8]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet-Induced Obesity:

    • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[10]

    • Provide ad libitum access to a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.[9][10] A control group should be fed a standard chow diet.

    • Monitor body weight and food intake weekly.[10]

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose in sterile water.[1]

    • Administer this compound or vehicle daily via oral gavage at a specified dose (e.g., 10 mg/kg).[8]

  • Efficacy Assessment:

    • Continue to monitor body weight and food intake daily or several times per week.

    • At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test.

    • Collect terminal blood samples for analysis of relevant biomarkers (e.g., lipids, insulin).

    • Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release CB1R->Neurotransmitter_Release Inhibits This compound This compound This compound->CB1R Blocks Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1R Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates

Caption: this compound blocks the CB1 receptor, inhibiting downstream signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., C57BL/6J mice) Diet Induce Obesity (High-Fat Diet) Animal_Model->Diet Formulation Prepare this compound (e.g., 0.5% Methylcellulose) Diet->Formulation Administration Administer this compound/Vehicle (e.g., 10 mg/kg, p.o.) Formulation->Administration Monitoring Monitor Body Weight & Food Intake Administration->Monitoring Metabolic_Tests Perform Metabolic Tests (e.g., GTT) Monitoring->Metabolic_Tests Tissue_Collection Terminal Tissue Collection & Analysis Metabolic_Tests->Tissue_Collection

References

Identifying and mitigating experimental artifacts with Otenabant

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Otenabant (CP-945,598). This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential experimental artifacts when working with this potent and selective CB1 receptor antagonist.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing inconsistent IC50 values for this compound in my functional assays?

Possible Causes and Solutions:

  • Variability in Assay Conditions: The measured IC50 for a competitive antagonist like this compound is highly dependent on the concentration of the agonist used. Inconsistent agonist concentrations will lead to variable IC50 values.

    • Solution: Ensure the agonist concentration is consistent across all experiments. It is recommended to use a fixed concentration of a known CB1 receptor agonist, typically at its EC80, for stimulating the receptor. Maintain consistent incubation times and temperatures.

  • Ligand Solubility and Stability: this compound has limited solubility in aqueous solutions, and precipitation can lead to inaccurate concentrations. The stability of the compound in solution over time can also be a factor.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. For in vivo experiments, it is recommended to prepare the working solution freshly on the same day.[1] If precipitation is observed, sonication or gentle heating may aid dissolution. Always use fresh, high-quality DMSO as it can absorb moisture, which reduces the solubility of some compounds.[2]

  • Cell-Based Variability: The passage number and health of the cells used in the assay can significantly impact the results.

    • Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency.

  • Pipetting Errors: Inaccurate pipetting, especially of viscous solutions, can introduce variability.

    • Solution: Regularly calibrate pipettes and consider using reverse pipetting techniques for viscous solutions.

Question 2: I'm observing an unexpected effect at high concentrations of this compound. How can I determine if this is an off-target effect?

Possible Causes and Solutions:

  • Off-Target Binding: While this compound is highly selective for the CB1 receptor over the CB2 receptor, at high concentrations, it may interact with other receptors or cellular components.[1][2]

    • Solution 1: Use a Negative Control Cell Line: Perform the experiment in a cell line that does not express the CB1 receptor. If the effect persists, it is likely an off-target effect.

    • Solution 2: Competition with a Known Selective Antagonist: Use a structurally different, well-characterized CB1 receptor antagonist to see if it can block the unexpected effect of this compound. If it cannot, the effect is likely not mediated by the CB1 receptor.

    • Solution 3: Off-Target Screening: If resources permit, screen this compound against a panel of other common off-target receptors (e.g., hERG, various GPCRs). This compound has been reported to have low hERG affinity.[1][2]

Question 3: My in vivo experiment with this compound is showing high variability in animal responses. What could be the cause?

Possible Causes and Solutions:

  • Compound Administration and Formulation: Improper formulation can lead to inconsistent bioavailability.

    • Solution: For oral administration (p.o.), ensure a uniform and stable suspension. A common vehicle is 0.5% methylcellulose.[2] The mixed solution should be used immediately for optimal results.[2]

  • Animal Model and Experimental Design: The choice of animal model and the experimental design are critical for obtaining reproducible results.

    • Solution: Select an appropriate animal model for your research question. Ensure proper randomization of animals into treatment groups and use a sufficient number of animals to achieve statistical power.

  • Pharmacokinetics: The timing of sample collection or behavioral testing relative to drug administration is crucial.

    • Solution: Conduct a pilot pharmacokinetic study to determine the time to maximum plasma concentration (Cmax) and the half-life of this compound in your specific animal model to optimize the timing of your measurements.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.

Table 1: Receptor Binding Affinity and Selectivity of this compound

ParameterSpeciesValueReference
Ki (CB1 Receptor) Human0.7 nM[1][2]
Ki (CB2 Receptor) Human7.6 µM[1][2]
Selectivity (CB2/CB1) Human~10,000-fold[1]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

Dose and RouteStudy DurationOutcomeResultReference
10 mg/kg, p.o.10 daysWeight Loss9% vehicle-adjusted weight loss[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments commonly performed with CB1 receptor antagonists like this compound.

Protocol 1: CB1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [3H]CP-55,940 or [3H]SR141716A.

  • Non-specific binding control: A high concentration of an unlabeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).

  • This compound (test compound).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in binding buffer.

  • Incubation: In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or this compound at various concentrations.

  • Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of this compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for CB1 Receptor Antagonism

Objective: To measure the functional antagonism of this compound at the Gαi-coupled CB1 receptor.

Materials:

  • CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.

  • This compound (test compound).

  • CB1 receptor agonist (e.g., CP-55,940 or WIN 55,212-2).

  • Forskolin (B1673556).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

Methodology:

  • Cell Culture: Plate the CB1-expressing cells in a 96-well plate and grow to near confluency.

  • Antagonist Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a CB1 receptor agonist (e.g., EC80) to all wells except the negative control. Simultaneously, add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate for a time determined by an optimization experiment (e.g., 15-30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

CB1 Receptor Signaling Pathway

CB1_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist Cannabinoid Agonist Agonist->CB1 Activates This compound This compound This compound->CB1 Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., PKA inhibition) cAMP->Downstream Regulates

Caption: Signaling pathway of a Gi-coupled CB1 receptor and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Unexpected Results

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagents Verify Reagent Integrity (this compound, agonist, cells) Start->Check_Reagents Check_Protocol Review Experimental Protocol (concentrations, incubation times) Start->Check_Protocol Inconsistent_Results Inconsistent Results? Check_Reagents->Inconsistent_Results Check_Protocol->Inconsistent_Results Off_Target_Effect Possible Off-Target Effect? Inconsistent_Results->Off_Target_Effect No Solubility_Issue Check for Solubility Issues Inconsistent_Results->Solubility_Issue Yes Cell_Health Assess Cell Health and Passage Number Inconsistent_Results->Cell_Health Yes Negative_Control Test in CB1-Null Cell Line Off_Target_Effect->Negative_Control Yes Competition_Assay Perform Competition Assay with another CB1 Antagonist Off_Target_Effect->Competition_Assay Yes Resolution Problem Identified and Resolved Solubility_Issue->Resolution Cell_Health->Resolution Negative_Control->Resolution Competition_Assay->Resolution

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

Differentiating On-Target vs. Off-Target Effects

On_vs_Off_Target cluster_on_target On-Target Effect cluster_off_target Off-Target Effect On_Target_Observed Effect observed in CB1-expressing cells On_Target_Blocked Effect is blocked by other CB1 antagonists Off_Target_Observed Effect observed in CB1-null cells Off_Target_Not_Blocked Effect is NOT blocked by other CB1 antagonists This compound This compound This compound->On_Target_Observed This compound->On_Target_Blocked This compound->Off_Target_Observed This compound->Off_Target_Not_Blocked

Caption: Logical relationship for distinguishing between on-target and off-target effects of this compound.

References

Otenabant stability in long-term storage and experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of otenabant in long-term storage and under common experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solutions This compound has low aqueous solubility. The addition of an organic stock solution to an aqueous buffer can cause the compound to precipitate out.- Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your experimental system to the solvent (typically <0.5% DMSO for cell-based assays).- Use a formulating agent such as Tween-80 or prepare a suspension in a vehicle like methylcellulose (B11928114) for in vivo studies.[1] - Gentle warming and sonication can aid in dissolution.
Inconsistent results in bioassays This could be due to degradation of this compound in the experimental medium or improper storage of stock solutions.- Prepare fresh working solutions from a frozen stock for each experiment.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] - Ensure the pH of your experimental buffer is compatible with this compound stability. While specific data for this compound is limited, related compounds can be sensitive to highly acidic or basic conditions.
Loss of compound activity over time in prepared solutions This compound may be degrading in solution at room temperature or refrigerated conditions.- Store all solutions containing this compound at -20°C or -80°C when not in immediate use. - For in vivo studies, it is recommended to use freshly prepared formulations on the same day. - If experiments run for extended periods, consider the stability of this compound under your specific assay conditions (e.g., temperature, light exposure).
Clogged HPLC column during analysis Precipitation of this compound in the mobile phase.- Ensure that the mobile phase has sufficient organic solvent to maintain the solubility of this compound. - Filter all samples before injection into the HPLC system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for up to 3 years.[1] It is advisable to keep it in a desiccated environment.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in an organic solvent such as DMSO. For long-term storage, it is recommended to store DMSO stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: What is the recommended procedure for preparing this compound solutions for in vivo studies?

A3: For in vivo administration, this compound can be formulated in various ways. One common method is to prepare a suspension in 0.5% methylcellulose.[1] Alternatively, a solution can be made using a co-solvent system, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare these formulations fresh for each experiment.[1]

Q4: Is this compound sensitive to light?

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: To ensure the integrity of the compound, it is highly recommended to avoid multiple freeze-thaw cycles.[1] The best practice is to prepare single-use aliquots of your stock solution. Studies on other cannabinoids have shown that some compounds can be sensitive to freeze-thaw cycles.[3][4]

Q6: What are the potential degradation pathways for this compound?

A6: Specific degradation pathways for this compound have not been publicly detailed. However, based on its chemical structure (containing amide and purine (B94841) moieties), potential degradation pathways could include hydrolysis of the amide bond under strongly acidic or basic conditions, and oxidation of the purine ring.

Quantitative Data Summary

The following tables summarize the available quantitative data on the storage and stability of this compound.

Table 1: Long-Term Storage Stability of this compound

FormStorage TemperatureDurationStability
Solid Powder-20°C3 yearsStable[1]
Stock Solution in DMSO-80°C2 yearsStable[2]
Stock Solution in DMSO-20°C1 yearStable[2]
Stock Solution in DMSO-20°C1 monthStable[1]

Table 2: Recommended Formulations for Experimental Use

ApplicationSolvent/Vehicle SystemMaximum Solubility
In vitro AssaysDMSO≥ 3 mg/mL (5.88 mM)[2]
In vivo Studies10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL (5.88 mM)[2]
In vivo Studies10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL (5.88 mM)[2]
In vivo Studies10% DMSO, 90% Corn Oil≥ 3 mg/mL (5.88 mM)[2]
In vivo Studies0.5% methylcelluloseSuspension[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to dissolve the powder completely. Gentle warming or sonication can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

  • Materials: this compound, HPLC-grade solvents (acetonitrile, methanol, water), hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system with a UV or PDA detector, C18 column.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature for a defined period.

    • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light.

    • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products. A gradient elution with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point.

    • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome prep_solid This compound (Solid) thermal Thermal Stress (e.g., 80°C, solid) prep_solid->thermal prep_solution This compound Solution (in appropriate solvent) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_solution->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_solution->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_solution->oxidation photo Photostability (UV/Vis light) prep_solution->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization method_validation Validate Analytical Method hplc->method_validation pathway Identify Degradation Pathways characterization->pathway storage Recommend Storage & Handling Conditions pathway->storage method_validation->storage

Caption: Workflow for assessing this compound stability.

CB1_signaling_pathway This compound Action on CB1 Receptor Signaling Pathway This compound This compound cb1_receptor CB1 Receptor This compound->cb1_receptor Antagonist gi_protein Gi/o Protein cb1_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca2+, K+) gi_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Decreases neurotransmitter_release Neurotransmitter Release ion_channels->neurotransmitter_release Inhibits

Caption: this compound's role in CB1 receptor signaling.

References

Technical Support Center: Otenabant In Vivo Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies for assessing Otenabant target engagement in vivo. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to support your research.

This compound Quantitative Data Summary

This compound is a potent and highly selective antagonist for the cannabinoid receptor 1 (CB1).[1] It was developed for the treatment of obesity, though its development was discontinued.[1] Its high affinity and selectivity for the CB1 receptor are critical parameters for designing and interpreting target engagement studies.

Parameter Target Value Notes
Ki Human CB1 Receptor0.7 nMPotent binding affinity.[2][3][4]
Ki Rat CB1 Receptor2.8 nMHigh affinity in preclinical species.[2]
Ki Human CB2 Receptor7.6 µMDemonstrates over 10,000-fold selectivity for CB1 over CB2.[2][3]

CB1 Receptor Signaling and this compound's Mechanism of Action

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids (like anandamide), initiates a signaling cascade that inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) production, and modulates ion channels.[5] this compound acts as an antagonist, binding to the CB1 receptor and preventing its activation by endocannabinoids.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Binds & Activates This compound This compound This compound->CB1 Binds & Blocks PET_Workflow cluster_step1 Step 1: Baseline Scan cluster_step2 Step 2: Drug Administration cluster_step3 Step 3: Post-Dose Scan cluster_step4 Step 4: Analysis A1 Administer CB1 Radiotracer (e.g., [11C]OMAR) A2 Acquire Baseline PET Image Data A1->A2 A3 Calculate Baseline Binding Potential (BP_ND) A2->A3 D1 Calculate % Receptor Occupancy A3->D1 Input B1 Administer this compound at desired dose C1 Administer CB1 Radiotracer again B1->C1 C2 Acquire Post-Dose PET Image Data C1->C2 C3 Calculate Post-Dose Binding Potential (BP_ND) C2->C3 C3->D1 Input Troubleshooting_Tree Start Low/No Receptor Occupancy Detected CheckDose CheckDose Start->CheckDose Is the dose sufficient? CheckPK CheckPK Start->CheckPK Is drug exposure adequate? CheckRadioligand CheckRadioligand Start->CheckRadioligand Is the radioligand signal robust? CheckAnalysis CheckAnalysis Start->CheckAnalysis Is the image analysis correct? DoseSolution Action: Increase this compound dose. Consult preclinical efficacy studies for dose-response relationship. CheckDose->DoseSolution No AllGood Consider species differences or other biological factors. CheckDose->AllGood Yes PKSolution Action: Analyze plasma samples to confirm This compound concentration. Check formulation, route of administration, and timing of PET scan relative to drug administration. CheckPK->PKSolution No CheckPK->AllGood Yes RadioligandSolution Action: Verify radioligand's specific activity, radiochemical purity, and stability. Ensure baseline scan shows high signal in CB1-rich regions. CheckRadioligand->RadioligandSolution No CheckRadioligand->AllGood Yes AnalysisSolution Action: Review ROI placement. Verify kinetic modeling parameters. Check for motion artifacts and proper co-registration with MRI. CheckAnalysis->AnalysisSolution No CheckAnalysis->AllGood Yes

References

Overcoming poor bioavailability of Otenabant in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Otenabant in animal studies, with a focus on overcoming challenges related to its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes and solutions?

A1: Low and inconsistent plasma levels of this compound are common challenges stemming from its poor aqueous solubility. Several factors could be contributing to this issue:

  • Inadequate Formulation: this compound is a lipophilic compound with low water solubility. A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) may not be sufficient for adequate absorption.

  • Precipitation in the Gastrointestinal (GI) Tract: The drug may precipitate out of the formulation upon contact with GI fluids, rendering it unavailable for absorption.

  • First-Pass Metabolism: Like many xenobiotics, this compound may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.

Troubleshooting Steps:

  • Optimize the Formulation: Transition from a simple suspension to a solubilization-enhancing formulation. Refer to the Troubleshooting Guide: Formulation Strategies and the detailed Experimental Protocols section below.

  • Control for Food Effects: The presence of food in the GI tract can significantly and variably impact the absorption of poorly soluble drugs. Standardize your dosing protocol with respect to feeding times (e.g., fasting overnight) to reduce variability.

  • Evaluate Pre-systemic Metabolism: While formulation improvements are the primary approach, consider that extensive first-pass metabolism could still limit bioavailability. In later-stage studies, co-administration with metabolic inhibitors (use with caution and appropriate justification) or parenteral administration can help quantify the extent of this effect.

Q2: What are the recommended starting points for formulating this compound for oral dosing in animal studies?

A2: Based on available information for this compound and similar compounds, several formulation strategies can be employed. Simple aqueous suspensions are often inadequate. Consider the following options, starting with the simplest effective approach:

  • Co-solvent Systems: Utilize a mixture of solvents to dissolve this compound. A common starting point is a ternary system of DMSO, a surfactant like Tween-80, and a vehicle like PEG300 or saline.

  • Lipid-Based Formulations: Given this compound's lipophilicity, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly recommended. These formulations form fine emulsions in the gut, which can enhance solubilization and absorption.

  • Amorphous Solid Dispersions: For more advanced formulation development, creating an amorphous solid dispersion of this compound in a polymer matrix can improve its dissolution rate and extent.

Refer to the Experimental Protocols section for specific formulation examples.

Q3: Are there any known species differences in the oral bioavailability of this compound?

  • Gastrointestinal physiology (e.g., pH, transit time).

  • Expression and activity of drug-metabolizing enzymes and transporters in the gut and liver.

Therefore, it is crucial to characterize the pharmacokinetics of your chosen formulation in the specific animal model you are using for your efficacy studies.

Troubleshooting Guide: Formulation Strategies

IssuePossible Cause(s)Recommended Solutions
Low Cmax and AUC Poor dissolution of this compound from the formulation in the GI tract.1. Particle Size Reduction: While a basic step, micronization of the this compound drug substance can increase the surface area available for dissolution. 2. Solubilizing Excipients: Incorporate co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins (e.g., SBE-β-CD) into your formulation to increase the solubility of this compound. 3. Lipid-Based Formulations: Formulate this compound in a lipid-based system (e.g., SEDDS) to leverage lipid absorption pathways.
High Inter-Animal Variability in Plasma Exposure Inconsistent dissolution and absorption due to formulation instability or food effects.1. Ensure Formulation Homogeneity: For suspensions, ensure uniform particle size and prevent settling. For solutions/emulsions, ensure the drug remains solubilized and does not precipitate upon dilution. 2. Standardize Dosing Conditions: Implement a consistent fasting period for all animals before dosing to minimize the influence of GI content on drug absorption.
Precipitation of the Drug Upon Dilution The formulation is not robust enough to maintain drug solubilization in the aqueous environment of the GI tract.1. Increase Surfactant Concentration: Higher levels of surfactants can help to form more stable micelles or emulsion droplets that keep the drug in solution. 2. Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation. These polymers can inhibit the nucleation and growth of drug crystals in the gut.

Data Presentation: Pharmacokinetic Parameters

While specific data for this compound is not publicly available, researchers should aim to collect the following pharmacokinetic parameters to evaluate and compare different formulations. Below is a template for data presentation.

Table 1: Representative Pharmacokinetic Parameters of an Oral this compound Formulation in Rats (Template)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Oral Bioavailability (%)
Vehicle Control (e.g., 0.5% CMC in water) 10e.g., 50 ± 15e.g., 2.0 ± 0.5e.g., 200 ± 75e.g., <5%
Formulation A (e.g., Co-solvent) 10Target: >200e.g., 1.0 ± 0.3Target: >1000Target: >20%
Formulation B (e.g., Lipid-Based) 10Target: >500e.g., 0.5 ± 0.2Target: >2500Target: >40%

Note: The values in this table are hypothetical examples to illustrate the expected improvements with enhanced formulations. Researchers must determine these values experimentally.

Experimental Protocols

Protocol 1: Co-solvent Formulation for Oral Administration in Rats

This protocol is a starting point for achieving a solubilized form of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add the DMSO to the this compound powder and vortex or sonicate until fully dissolved.

  • Add the PEG300 and mix thoroughly.

  • Add the Tween-80 and mix thoroughly.

  • Finally, add the saline and mix until a clear solution is obtained.

  • Administer the formulation to animals via oral gavage at the desired dose volume.

Note: The final concentration should be determined based on the desired dose and the maximum dosing volume for the animal species.

Protocol 2: Lipid-Based Formulation (SEDDS) for Oral Administration

This protocol describes the preparation of a simple self-emulsifying formulation.

Materials:

  • This compound powder

  • Capryol™ 90 (medium-chain triglyceride)

  • Kolliphor® RH40 (surfactant)

  • Propylene Glycol (co-solvent)

Procedure:

  • Weigh the required amount of this compound.

  • Prepare the SEDDS vehicle by mixing the excipients in the following ratio (w/w): 85% Capryol™ 90, 10% Kolliphor® RH40, and 5% Propylene Glycol.

  • Add the this compound to the SEDDS vehicle.

  • Heat the mixture to 40-50°C and stir until the this compound is completely dissolved.

  • Cool the formulation to room temperature.

  • Administer the formulation to animals via oral gavage. Upon contact with aqueous fluids in the GI tract, this formulation should form a fine emulsion.

Mandatory Visualizations

This compound Bioavailability Troubleshooting Workflow```dot

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Formulation Optimization cluster_3 Evaluation cluster_4 Outcome start Low/Variable Plasma Exposure of this compound formulation Is the formulation a simple aqueous suspension? start->formulation food Are dosing conditions (e.g., fasting) standardized? formulation->food No optimize Optimize Formulation formulation->optimize Yes food->optimize No pk_study Conduct Pharmacokinetic Study in Target Species food->pk_study Yes cosolvent Co-solvent System (e.g., DMSO/PEG300/Tween-80) optimize->cosolvent lipid Lipid-Based System (e.g., SEDDS) optimize->lipid solid_disp Amorphous Solid Dispersion optimize->solid_disp cosolvent->pk_study lipid->pk_study solid_disp->pk_study evaluate Evaluate Cmax, Tmax, AUC, Bioavailability pk_study->evaluate success Bioavailability Goal Met evaluate->success Yes fail Goal Not Met: Re-evaluate Formulation/Dose evaluate->fail No fail->optimize

Caption: this compound blocks CB1 receptor signaling.

Ensuring consistent results in Otenabant-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otenabant. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CP-945,598) is a potent and highly selective antagonist for the Cannabinoid Receptor 1 (CB1).[1][2] Its primary mechanism of action is to block the binding of endocannabinoids and other agonists to the CB1 receptor, thereby inhibiting its downstream signaling.[3] The CB1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6]

Q2: What are the key binding affinity values for this compound?

A2: this compound exhibits high affinity for the human CB1 receptor with a reported Ki value of approximately 0.7 nM.[1][7][8][9] It demonstrates significant selectivity, with a much lower affinity for the human CB2 receptor (Ki of 7.6 μM), representing a selectivity of over 10,000-fold.[1][8][9]

Q3: My this compound solution appears to have precipitated. How can I improve its solubility?

A3: this compound, like many cannabinoid ligands, has limited aqueous solubility. To improve solubility, it is commonly dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][9] For in vivo experiments, a common formulation involves suspending the compound in a vehicle like 0.5% methylcellulose.[1] When preparing working solutions for in vitro assays, it is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: I am observing inconsistent results in my cell-based assays. What are some potential causes?

A4: Inconsistent results in cell-based assays with this compound can stem from several factors:

  • Cell Line Variability: Ensure you are using a consistent cell line with stable expression of the CB1 receptor.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.

  • Assay Conditions: Maintain consistent incubation times, temperatures, and cell densities between experiments.

  • Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound) to account for any non-specific effects.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no antagonist activity observed Incorrect concentration of this compound: Calculation error or degradation of the compound.Verify the concentration of your stock solution and prepare fresh dilutions. Ensure proper storage of the stock solution at -20°C or -80°C.[8]
Low CB1 receptor expression: The cell line used may not express sufficient levels of the CB1 receptor.Use a cell line known to have robust CB1 receptor expression or a validated recombinant cell line.
Agonist concentration too high: In a competitive binding assay, an excessively high concentration of the agonist can mask the effect of the antagonist.Perform a dose-response curve for the agonist to determine its EC80 (80% of its maximal effective concentration) and use this concentration for antagonist testing.
High background signal in binding assays Non-specific binding: The radioligand or this compound may be binding to other cellular components or the filter membrane.Include a non-specific binding control in your assay (e.g., a high concentration of a known CB1 ligand) to subtract from your total binding. Pre-soaking filter mats in a solution like polyethyleneimine (PEI) can help reduce non-specific binding to the filter.
Contamination of reagents: Reagents may be contaminated, leading to a false-positive signal.Use fresh, high-quality reagents and filter all buffers.
Variability in in vivo studies Poor bioavailability: The formulation used for administration may not be optimal, leading to inconsistent absorption.For oral administration, ensure a uniform suspension of this compound in the vehicle. Consider alternative routes of administration if oral bioavailability is a concern.
Metabolic instability: this compound may be rapidly metabolized in the animal model.While this compound has shown moderate microsomal clearance, consider this as a potential factor and consult relevant pharmacokinetic studies.[1]

Quantitative Data Summary

The following table summarizes the key binding and functional parameters of this compound.

ParameterValueReceptorSpeciesReference
Ki (Binding Assay) 0.7 nMCB1Human[1][7][8][9]
Ki (Functional Assay) 0.12 nMCB1-[3]
Ki 7.6 μMCB2Human[1][8][9]
Selectivity (CB2/CB1) >10,000-fold-Human[1][8][9]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the CB1 receptor using a competitive binding assay with a radiolabeled CB1 agonist (e.g., [³H]CP-55,940).

Materials:

  • Cell membranes prepared from cells expressing the human CB1 receptor.

  • Radioligand: [³H]CP-55,940

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.25% BSA, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled CB1 agonist (for non-specific binding).

    • 50 µL of the this compound dilution or vehicle.

    • 50 µL of [³H]CP-55,940 at a concentration close to its Kd.

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of this compound and calculate the Ki using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation.

Materials:

  • Cell membranes from cells expressing the human CB1 receptor.

  • CB1 receptor agonist (e.g., WIN 55,212-2)

  • This compound

  • [³⁵S]GTPγS

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4

  • GDP (Guanosine diphosphate)

  • Non-labeled GTPγS

Procedure:

  • Prepare serial dilutions of this compound and a fixed concentration of the CB1 agonist (e.g., EC₈₀).

  • In a 96-well plate, add:

    • Assay buffer

    • GDP (typically 10-30 µM final concentration)

    • Cell membranes (10-20 µg of protein per well)

    • Varying concentrations of this compound or vehicle, followed by the CB1 agonist.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM final concentration).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

cAMP Accumulation Assay

This assay determines the effect of this compound on the agonist-mediated inhibition of cAMP production.

Materials:

  • Whole cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • CB1 receptor agonist (e.g., CP 55,940)

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Add the CB1 agonist in the presence of forskolin to stimulate cAMP production.

  • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.

  • The antagonist effect of this compound will be observed as a reversal of the agonist-induced decrease in forskolin-stimulated cAMP levels.

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o CB1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits This compound This compound This compound->CB1 Inhibition Agonist Endocannabinoid/Agonist Agonist->CB1 Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: CB1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional GTPγS / cAMP Assays (Determine functional antagonism) Binding->Functional Selectivity CB2 Receptor Binding Assay (Determine selectivity) Functional->Selectivity PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK PD Pharmacodynamic Studies (e.g., Food Intake, Body Weight) PK->PD Safety Safety & Toxicology Studies PD->Safety Start This compound Start->Binding

Caption: A typical experimental workflow for characterizing a CB1 antagonist like this compound.

References

Validation & Comparative

A Preclinical Showdown: Otenabant vs. Rimonabant in the Fight Against Obesity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-obesity therapeutics, the cannabinoid CB1 receptor has been a focal point of intense research. The first-generation antagonist, rimonabant (B1662492), showed significant efficacy in reducing body weight and improving metabolic profiles in preclinical and clinical settings. However, its journey was cut short due to severe psychiatric side effects, leading to its withdrawal from the market. This paved the way for second-generation CB1 receptor antagonists, such as otenabant (also known as CP-945,598), designed with the hope of retaining the therapeutic benefits of rimonabant while mitigating its adverse effects. This guide provides a comparative overview of this compound and rimonabant in preclinical obesity models, presenting available data, experimental methodologies, and a look into their mechanisms of action.

Quantitative Comparison of Efficacy

The following tables summarize key preclinical data for this compound and rimonabant. It is important to note that the data presented here are compiled from separate studies and not from direct head-to-head comparative trials. Therefore, variations in experimental design, animal models, and protocols should be considered when interpreting these results.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterThis compound (CP-945,598)Rimonabant
Binding Affinity (Ki) 0.7 nM (human CB1)1.98 ± 0.13 nM
Functional Activity (Ki) 0.2 nM (human CB1)Not explicitly stated in reviewed sources
Selectivity >10,000-fold for CB1 over CB2 (Ki = 7600 nM for human CB2)Selective for CB1

Table 2: In Vivo Efficacy in Rodent Models of Obesity

ParameterThis compound (CP-945,598)Rimonabant
Animal Model Diet-induced obese (DIO) miceDiet-induced obese (DIO) mice and rats
Dose 10 mg/kg10 mg/kg/day
Duration 10 days4 weeks
Effect on Body Weight 9% vehicle-adjusted weight loss[1][2]Persistent weight reduction; 17% lighter than vehicle-treated mice after 30 days[3][4]
Effect on Food Intake Dose-dependent anorectic activity in fast-induced re-feeding and spontaneous nocturnal feeding models[1][2]Transiently reduced food intake, with a nearly 60% decrease in the first nine days of treatment in one study[3][4]
Effect on Fat Mass Not explicitly quantified in reviewed sourcesMarkedly reduced fat mass, with 75% of body weight decrease attributed to fat loss in one study[3][5]
Effect on Energy Expenditure Acutely stimulates energy expenditure in rats[1][2]Increased daily energy expenditure on days 4-6 of treatment in one study[4]

Mechanism of Action: Targeting the Endocannabinoid System

Both this compound and rimonabant function as antagonists or inverse agonists at the cannabinoid CB1 receptor.[1][3] The endocannabinoid system, a key regulator of energy homeostasis, becomes overactive in obesity. By blocking the CB1 receptor, these compounds aim to reduce appetite, decrease lipogenesis, and improve insulin (B600854) sensitivity. The primary distinction lies in their intended CNS penetration. Rimonabant readily crosses the blood-brain barrier, leading to the psychiatric side effects that caused its demise.[6] this compound and other second-generation antagonists were developed with the goal of being more peripherally restricted, thereby minimizing central nervous system-mediated adverse events.[6]

G cluster_0 Endocannabinoid Signaling in Obesity cluster_1 Mechanism of CB1 Antagonists Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor (Overactive in Obesity) Endocannabinoids->CB1R binds and activates Food_Intake Increased Food Intake CB1R->Food_Intake Energy_Storage Increased Energy Storage (Lipogenesis) CB1R->Energy_Storage Metabolic_Dysfunction Metabolic Dysfunction CB1R->Metabolic_Dysfunction Blockade Blockade of CB1 Receptor Antagonists This compound / Rimonabant Antagonists->Blockade induces Reduced_Food_Intake Reduced Food Intake Blockade->Reduced_Food_Intake Reduced_Energy_Storage Reduced Energy Storage Blockade->Reduced_Energy_Storage Improved_Metabolism Improved Metabolism Blockade->Improved_Metabolism

Caption: Endocannabinoid signaling and CB1 antagonist action.

Experimental Protocols

The preclinical evaluation of anti-obesity compounds like this compound and rimonabant typically involves a series of standardized in vivo experiments.

1. Animal Model:

  • Species: Male C57BL/6J mice are a commonly used strain.

  • Diet-Induced Obesity (DIO) Model: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of several weeks to induce an obese phenotype with increased body weight and fat mass compared to control mice on a standard chow diet.

2. Drug Administration:

  • Route: Oral gavage is a frequent method of administration for preclinical studies to mimic clinical oral dosing.

  • Vehicle: The drug is typically dissolved or suspended in a vehicle solution, such as 0.1% Tween 80. A vehicle-only group serves as the control.

  • Dosing Regimen: Daily administration at a specific time for a defined period (e.g., 4 weeks).

3. Key Efficacy Endpoints:

  • Body Weight: Measured daily or several times per week using a laboratory scale.

  • Food Intake: Daily food consumption is measured by weighing the provided food and any spillage.

  • Body Composition: Fat mass and lean mass are often assessed at baseline and at the end of the study using techniques like dual-energy X-ray absorptiometry (DXA) or nuclear magnetic resonance (NMR).

  • Energy Expenditure: Assessed using metabolic cages that measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

  • Physical Activity: Can be monitored simultaneously in metabolic cages using infrared beams.

4. Data Analysis:

  • Results are typically expressed as mean ± standard error of the mean (SEM).

  • Statistical significance between treatment and vehicle groups is determined using appropriate statistical tests, such as t-tests or analysis of variance (ANOVA).

G start Start dio_induction Induce Obesity (High-Fat Diet) start->dio_induction randomization Randomize Animals dio_induction->randomization treatment Daily Treatment (this compound/Rimonabant or Vehicle) randomization->treatment measurements Daily Measurements (Body Weight, Food Intake) treatment->measurements During Treatment Period metabolic_assessment Metabolic Assessment (Energy Expenditure, RER) treatment->metabolic_assessment body_composition Body Composition Analysis (DXA/NMR) treatment->body_composition Baseline & End end End of Study (Data Analysis) measurements->end metabolic_assessment->end body_composition->end

Caption: Typical experimental workflow for preclinical obesity studies.

Safety and Tolerability Considerations

The primary differentiating factor between rimonabant and this compound was intended to be their safety profiles, particularly concerning psychiatric adverse events. Preclinical studies with rimonabant did not robustly predict the severity of depression, anxiety, and suicidal ideation observed in humans.[7][8] Second-generation compounds like this compound were designed to have limited brain penetration to avoid these centrally-mediated effects.[6] Preclinical assessment of these newer compounds often includes behavioral tests in rodents designed to detect anxiogenic or depressive-like effects.

References

A Comparative Analysis of Otenabant and Taranabant for the Treatment of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has been a key target in the development of anti-obesity therapeutics. Blockade of the CB1 receptor has been shown to decrease food intake and increase energy expenditure. Otenabant (CP-945,598) and taranabant (B1681927) (MK-0364) are two such orally active CB1 receptor antagonists that underwent extensive clinical evaluation. Both drugs showed initial promise in promoting weight loss but were ultimately discontinued (B1498344) due to adverse psychiatric effects. This guide provides a detailed comparative analysis of their efficacy and the experimental protocols of their key clinical trials.

Mechanism of Action

Both this compound and taranabant function as antagonists or inverse agonists at the CB1 receptor. These receptors are predominantly located in the central nervous system and peripheral tissues and are involved in regulating appetite, energy metabolism, and mood. By blocking the CB1 receptor, these drugs were designed to reduce appetite and food intake, leading to weight loss. Taranabant has been specifically described as a CB1 receptor inverse agonist, meaning it not only blocks the receptor but also reduces its basal level of activity. This compound is referred to as a selective CB1 receptor antagonist.

Comparative Efficacy: Clinical Trial Data

The efficacy of this compound and taranabant in promoting weight loss was evaluated in several large-scale, multicenter, double-blind, placebo-controlled clinical trials. The quantitative data from these key studies are summarized below for comparison.

Taranabant: Key Clinical Trial Results

Taranabant was investigated in two pivotal Phase III clinical trial programs: a low-dose study (0.5 mg, 1 mg, and 2 mg daily for 52 weeks) and a high-dose study (2 mg, 4 mg, and 6 mg daily for 104 weeks).

Table 1: Efficacy of Taranabant in Obese and Overweight Patients (Low-Dose, 52-Week Study) [1]

Treatment GroupMean Change in Body Weight (kg)Patients with ≥5% Weight Loss (%)Patients with ≥10% Weight Loss (%)
Placebo (n=209)-1.7Not ReportedNot Reported
Taranabant 0.5 mg (n=207)-5.4Significantly Higher vs. PlaceboSignificantly Higher vs. Placebo
Taranabant 1 mg (n=208)-5.3Significantly Higher vs. PlaceboSignificantly Higher vs. Placebo
Taranabant 2 mg (n=417)-6.7Significantly Higher vs. PlaceboSignificantly Higher vs. Placebo

Table 2: Efficacy of Taranabant in Obese and Overweight Patients (High-Dose, 104-Week Study) [2]

Treatment GroupMean Change in Body Weight at Week 52 (kg)Mean Change in Body Weight at Week 104 (kg)Patients with ≥5% Weight Loss at Week 52 (%)Patients with ≥10% Weight Loss at Week 52 (%)
Placebo (n=417)-2.6-1.4278
Taranabant 2 mg (n=414)-6.6-6.45728
Taranabant 4 mg (n=415)-8.1-7.6Not ReportedNot Reported

Note: The 6 mg dose was discontinued during the first year of the high-dose study due to an unfavorable risk/benefit profile.[2]

This compound: Key Clinical Trial Results

This compound (CP-945,598) was evaluated in three Phase 3, double-blind, placebo-controlled trials. Two of these were two-year studies in obese and overweight patients, and one was a one-year study in obese and overweight patients with type 2 diabetes. The development program was terminated before the completion of the two-year trials.

Table 3: Efficacy of this compound in Obese and Overweight Patients (Phase 3 Program - 1-Year Data) [3]

Treatment GroupMean Percentage Reduction in Body Weight from Baseline
PlaceboNot specified in detail, but less than active treatment
This compound 10 mgDose-related reduction
This compound 20 mgDose-related reduction, greater than 10 mg

A significant proportion of participants in the this compound groups achieved 5% and 10% weight loss after one year.[3]

Experimental Protocols

Taranabant Clinical Trial Program

The taranabant clinical trials were multicenter, double-blind, randomized, and placebo-controlled.

  • Patient Population: Participants were generally adults (≥18 years old) with a Body Mass Index (BMI) between 27 and 43 kg/m ².[2][4] In some studies, patients with obesity-related comorbidities such as hypertension or dyslipidemia were included.[5]

  • Intervention: Following a single-blind placebo run-in period that included diet and exercise counseling, patients were randomized to receive a once-daily oral dose of taranabant or a placebo.[5] All participants received counseling on a reduced-calorie diet (approximately 500-600 kcal/day deficit) and increased physical activity.[5][6]

  • Primary Efficacy Endpoints: The primary measures of efficacy were the change from baseline in body weight and the proportion of patients achieving a weight loss of ≥5% and ≥10% of their initial body weight.[5]

  • Secondary Efficacy Endpoints: These included changes in waist circumference, lipid profiles (triglycerides, HDL cholesterol), and glycemic parameters in patients with type 2 diabetes.[2][4]

This compound Clinical Trial Program

The this compound Phase 3 trials followed a similar design to those of taranabant, being multicenter, double-blind, placebo-controlled, and involving parallel groups.

  • Patient Population: The trials enrolled obese and overweight adults. One of the three major trials specifically focused on patients who also had type 2 diabetes.[3]

  • Intervention: Participants were randomized to receive once-daily oral doses of this compound (10 mg or 20 mg) or a placebo, in conjunction with lifestyle modification advice.

  • Primary Efficacy Endpoints: The primary outcome was the percentage change in body weight from baseline.

  • Secondary Efficacy Endpoints: These included the proportion of patients achieving ≥5% and ≥10% weight loss and improvements in glycemic control for the diabetic patient cohort.[3]

Adverse Events

A critical aspect of the clinical evaluation of both this compound and taranabant was their safety and tolerability profiles. Both drugs were associated with a dose-related increase in adverse events, particularly psychiatric and gastrointestinal side effects, which ultimately led to the discontinuation of their development programs.

Table 4: Common Adverse Events Associated with Taranabant [4]

System Organ ClassCommon Adverse Events
Psychiatric Irritability, anxiety, depressed mood, anger/aggression
Gastrointestinal Nausea, diarrhea, vomiting
Nervous System Dizziness, headache

Table 5: Common Adverse Events Associated with this compound [3]

System Organ ClassCommon Adverse Events
Psychiatric Anxiety, depressed mood, suicidal thoughts
Gastrointestinal Diarrhea, nausea
General Headache, nasopharyngitis

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of this compound and taranabant are mediated through their interaction with the CB1 receptor signaling pathway. The following diagrams illustrate the mechanism of action and a typical clinical trial workflow for these compounds.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_drugs Pharmacological Intervention CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP This compound This compound This compound->CB1R Antagonizes Taranabant Taranabant Taranabant->CB1R Inverse Agonizes Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1R Activates

Caption: CB1 Receptor Signaling Pathway and Drug Intervention.

Clinical_Trial_Workflow start Patient Screening (Obese/Overweight Adults) run_in Placebo Run-in Period (Diet & Exercise Counseling) start->run_in randomization Randomization run_in->randomization treatment Double-Blind Treatment Period (Drug or Placebo + Lifestyle Intervention) randomization->treatment follow_up Efficacy & Safety Follow-up treatment->follow_up end Data Analysis & Reporting follow_up->end

Caption: Generalized Clinical Trial Workflow for Obesity Drugs.

Conclusion

Both this compound and taranabant demonstrated statistically significant efficacy in promoting weight loss in obese and overweight individuals. Taranabant's clinical trial data is more extensively published, showing a clear dose-dependent weight loss effect. While quantitative data for this compound is less detailed in the public domain, the available information indicates a similar dose-related efficacy.

The critical factor leading to the discontinuation of both drug development programs was their adverse event profile, particularly the increased incidence of psychiatric symptoms such as anxiety, depression, and suicidal ideation. This highlights the significant challenge in developing centrally acting CB1 receptor antagonists that can separate the desired metabolic effects from undesirable psychiatric side effects. Future research in this area may focus on peripherally restricted CB1 receptor antagonists or allosteric modulators to achieve a more favorable risk/benefit profile.

References

A Comparative Guide to Otenabant and Peripherally Restricted CB1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cannabinoid receptor 1 (CB1) antagonists for therapeutic applications has evolved significantly. While early antagonists like Otenabant showed clinical promise for obesity, their development was halted due to central nervous system (CNS) side effects.[1][2] This has led to the development of a new generation of peripherally restricted CB1 antagonists, designed to minimize brain penetration and associated adverse events while retaining therapeutic efficacy in metabolic disorders. This guide provides an objective comparison of this compound with two notable peripherally restricted CB1 antagonists, TM38837 and JD5037, supported by experimental data.

Performance Comparison: this compound vs. Peripherally Restricted Alternatives

The primary distinction between this compound and the newer generation antagonists lies in their ability to cross the blood-brain barrier (BBB). This compound was designed for CNS penetration, which was initially believed to be crucial for its therapeutic effects.[3][4] However, this led to undesirable psychiatric side effects.[1] In contrast, peripherally restricted antagonists like TM38837 and JD5037 are engineered to have limited brain exposure, thereby aiming for a better safety profile.[5][6]

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound, TM38837, and JD5037.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetBinding Affinity (Ki)Binding Affinity (IC50)Selectivity (CB1 vs. CB2)
This compound Human CB10.7 nM[3][4]-~10,000-fold[3][4]
TM38837 Human CB116 nM[7]8.5 nM71-fold
JD5037 Human CB1-2 nM-

Table 2: Preclinical Efficacy in Diet-Induced Obesity (DIO) Models

CompoundAnimal ModelDoseDurationBody Weight ReductionReduction in Food IntakeReference
This compound DIO Mice10 mg/kg, p.o.10 days9% (vehicle-adjusted)Yes (dose-dependent)[3][4]
TM38837 DIO MiceDaily5 weeks26%Yes (sustained)[5][8]
JD5037 DIO Mice3 mg/kg/day, p.o.28 days~20%Yes[4][7]

Table 3: Pharmacokinetic Profile and Brain Penetration

CompoundKey Pharmacokinetic FeatureBrain Receptor OccupancyBrain-to-Plasma RatioReference
This compound Adequate CNS penetration--[3][4]
TM38837 Peripherally restrictedLowIn vivo affinity >100 times lower than rimonabant (B1662492)[9][10]
JD5037 Peripherally restricted0% at 30 mg/kgMinimal to no brain penetration[6]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

CB1 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a compound for the CB1 receptor.[11][12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound for the CB1 receptor.

Materials:

  • Cell membranes from cells overexpressing the human CB1 receptor (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]CP55,940).

  • Test compounds (this compound, TM38837, JD5037).

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

  • Wash buffer (50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the CB1 receptor-expressing membranes with various concentrations of the test compound and a fixed concentration of the radioligand in binding buffer.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 30°C).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes a common method for inducing obesity in mice to test the efficacy of anti-obesity compounds.[2][14][15]

Objective: To evaluate the effect of CB1 receptor antagonists on body weight and food intake in an obesity model.

Animals: Male C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[2][14]

Procedure:

  • Acclimation: House the mice in a controlled environment (temperature, light-dark cycle) and allow them to acclimate for at least one week.[14]

  • Diet Induction: At 6-8 weeks of age, divide the mice into two groups. Feed one group a high-fat diet (HFD; e.g., 60% kcal from fat) and the other a control low-fat diet (LFD; e.g., 10% kcal from fat) for a period of 14-20 weeks to induce obesity.[14][15]

  • Treatment: Once a significant difference in body weight is observed between the HFD and LFD groups, randomize the HFD mice into treatment and vehicle control groups.

  • Drug Administration: Administer the test compounds (e.g., this compound, TM38837, or JD5037) or vehicle daily via the appropriate route (e.g., oral gavage) for the specified duration of the study.

  • Monitoring: Measure body weight and food intake regularly (e.g., daily or weekly).

  • Endpoint Analysis: At the end of the study, mice are sacrificed, and tissues (e.g., adipose tissue, liver) and blood can be collected for further analysis of metabolic parameters.[14]

Visualizing Key Pathways and Concepts

Diagrams created using Graphviz (DOT language) illustrate important signaling pathways and experimental workflows.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Agonist CB1 Agonist (e.g., Endocannabinoids) Agonist->CB1R Activates Antagonist CB1 Antagonist (this compound, TM38837, JD5037) Antagonist->CB1R Blocks AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits MAPK ↑ MAPK Pathway G_protein->MAPK IonChannels Modulation of Ion Channels G_protein->IonChannels cAMP ↓ cAMP AdenylylCyclase->cAMP DIO_Workflow start Start: C57BL/6J Mice diet High-Fat Diet (14-20 weeks) start->diet obesity Induction of Obesity diet->obesity randomize Randomization obesity->randomize treatment Treatment Groups: - Vehicle - this compound - TM38837 - JD5037 randomize->treatment monitor Monitor: - Body Weight - Food Intake treatment->monitor endpoint Endpoint Analysis: - Metabolic Parameters monitor->endpoint Drug_Comparison_Logic CB1_Antagonists CB1 Receptor Antagonists This compound This compound (Brain Penetrant) CB1_Antagonists->this compound Peripheral Peripherally Restricted Antagonists CB1_Antagonists->Peripheral Efficacy Therapeutic Efficacy (Metabolic Benefits) This compound->Efficacy Safety Safety Profile This compound->Safety TM38837 TM38837 Peripheral->TM38837 JD5037 JD5037 Peripheral->JD5037 Peripheral->Efficacy Peripheral->Safety Peripheral_Effects Peripheral Therapeutic Effects Efficacy->Peripheral_Effects Mediated by CNS_Effects CNS Side Effects (Anxiety, Depression) Safety->CNS_Effects Associated with Brain Penetration

References

A Head-to-Head Comparison of Otenabant and Ibipinabant for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (CP-945,598) and ibipinabant (B1663844) (SLV319) are potent, selective antagonists of the cannabinoid receptor 1 (CB1). Both were developed as potential treatments for obesity, a therapeutic strategy stemming from the role of the endocannabinoid system in regulating appetite and energy balance. However, their development, along with other first-generation CB1 receptor antagonists, was halted due to centrally mediated psychiatric side effects, including anxiety and depression, observed with the class prototype, rimonabant.[1][2][3] Despite their discontinuation for clinical use, this compound and ibipinabant remain valuable tools in preclinical research for investigating the physiological and pathological roles of the CB1 receptor.

This guide provides a head-to-head comparison of this compound and ibipinabant, summarizing their pharmacological properties, preclinical efficacy, and the experimental methodologies used to characterize them. All quantitative data are presented in structured tables for ease of comparison.

Mechanism of Action: Targeting the CB1 Receptor

Both this compound and ibipinabant exert their effects by binding to the CB1 receptor, a G protein-coupled receptor (GPCR). The CB1 receptor primarily couples to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein (MAP) kinase pathways. As antagonists or inverse agonists, this compound and ibipinabant block the activation of these signaling cascades by endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous agonists. Many CB1 receptor antagonists, including these two compounds, also exhibit inverse agonist activity, meaning they can reduce the basal, constitutive activity of the receptor in the absence of an agonist.[2]

cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention cluster_downstream Downstream Effects CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux K_channel->K_efflux This compound This compound This compound->CB1 Antagonist/ Inverse Agonist Ibipinabant Ibipinabant Ibipinabant->CB1 Antagonist/ Inverse Agonist Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Agonist Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter cluster_setup Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints start C57BL/6J Mice (6-8 weeks old) diet High-Fat Diet (e.g., 60% kcal from fat) for 10-14 weeks start->diet obese Development of Obese Phenotype (Increased body weight, adiposity, insulin (B600854) resistance) diet->obese random Randomization into Treatment Groups obese->random vehicle Vehicle Control (e.g., p.o., daily) random->vehicle This compound This compound (e.g., 10 mg/kg, p.o., daily) random->this compound ibipinabant Ibipinabant (e.g., 10 mg/kg, p.o., daily) random->ibipinabant monitor Daily Monitoring: - Body Weight - Food Intake vehicle->monitor This compound->monitor ibipinabant->monitor endpoints Terminal Endpoints: - Adipose tissue mass - Plasma metabolic markers (glucose, insulin, lipids) - Gene expression analysis monitor->endpoints cluster_compounds Compounds cluster_action Primary Action cluster_peripheral Peripheral Effects cluster_central Central Effects cluster_outcomes Outcomes This compound This compound antagonism CB1 Receptor Antagonism/ Inverse Agonism This compound->antagonism ibipinabant Ibipinabant ibipinabant->antagonism appetite ↓ Appetite antagonism->appetite energy ↑ Energy Expenditure antagonism->energy lipogenesis ↓ Lipogenesis antagonism->lipogenesis glucose ↑ Glucose Uptake antagonism->glucose reward ↓ Food Reward Signaling antagonism->reward neuropsychiatric Alteration of Neurotransmission antagonism->neuropsychiatric therapeutic Therapeutic Effects: - Weight Loss - Improved Metabolic Profile appetite->therapeutic energy->therapeutic lipogenesis->therapeutic glucose->therapeutic reward->therapeutic adverse Adverse Effects: - Anxiety - Depression neuropsychiatric->adverse

References

A Comparative Analysis of Otenabant and New-Generation Incretin-Based Anti-Obesity Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the discontinued (B1498344) cannabinoid receptor 1 (CB1) antagonist, Otenabant, and the newer generation of anti-obesity therapeutics, specifically the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide (B3030467) and the dual GLP-1/glucose-dependent insulinotropic polypeptide (GIP) receptor agonist tirzepatide. The comparison focuses on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate them, offering valuable insights for researchers and professionals in drug development.

Quantitative Comparison of Clinical Efficacy and Safety

The following tables summarize the key efficacy and safety data from clinical trials of this compound, Semaglutide (Wegovy), and Tirzepatide (Zepbound).

Table 1: Efficacy in Weight Reduction

TherapeuticTrial Name/IdentifierDosageMean Change in Body Weight from BaselineStudy Duration
This compound NCT0040338010 mg/day-3.7 kg16 weeks
20 mg/day-3.8 kg
Semaglutide STEP 1 (NCT03548935)2.4 mg/week-14.9%68 weeks
Tirzepatide SURMOUNT-1 (NCT04184622)5 mg/week-15.0%72 weeks
10 mg/week-19.5%
15 mg/week-20.9%

Table 2: Comparative Safety and Tolerability Profile

Adverse Event CategoryThis compound (at 10-20mg/day)Semaglutide (at 2.4mg/week)Tirzepatide (at 5-15mg/week)
Gastrointestinal Nausea, DiarrheaNausea, Diarrhea, Vomiting, ConstipationNausea, Diarrhea, Vomiting, Constipation
Neurological/Psychiatric Anxiety, Irritability, Depressive Mood Disorders.Headache, DizzinessDizziness
Metabolic N/AHypoglycemia (in T2D patients)Hypoglycemia (in T2D patients)
Other Common Events Dizziness, InsomniaFatigue, Abdominal PainInjection Site Reactions, Fatigue
Reason for Discontinuation Psychiatric adverse events observed in the broader class of CB1 antagonists.N/A (Approved for use)N/A (Approved for use)

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and the newer incretin-based therapies lies in their molecular targets and downstream signaling pathways, which dictates their efficacy and, critically, their safety profiles.

This compound: A CB1 Receptor Antagonist

This compound functions by blocking the cannabinoid receptor 1 (CB1) in the central nervous system and peripheral tissues. The endocannabinoid system is a key regulator of appetite and energy balance. By antagonizing the CB1 receptor, this compound aimed to reduce food intake and promote weight loss. However, the widespread expression of CB1 receptors in the brain also meant that this antagonism led to significant psychiatric side effects, including anxiety and depression, which ultimately led to the discontinuation of its development.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoids->CB1R Activates Neurotransmitter_Release Neurotransmitter Release Signaling_Cascade Inhibition of Adenylyl Cyclase CB1R->Signaling_Cascade Initiates This compound This compound This compound->CB1R Blocks Appetite_Stimulation Appetite Stimulation Signaling_Cascade->Appetite_Stimulation Leads to

Caption: Signaling pathway of this compound as a CB1 receptor antagonist.

Semaglutide and Tirzepatide: Incretin (B1656795) Mimetics

In contrast, Semaglutide and Tirzepatide are incretin mimetics. Incretins are hormones released from the gut in response to food intake that enhance insulin (B600854) secretion.

  • Semaglutide is a GLP-1 receptor agonist. It mimics the action of the native GLP-1 hormone, which acts on receptors in the pancreas to stimulate insulin release, in the stomach to slow gastric emptying, and in the brain to reduce appetite and promote satiety.

  • Tirzepatide is a dual agonist for both the GLP-1 and GIP receptors. This dual action is believed to have a synergistic effect on glucose control and weight loss, potentially leading to greater efficacy than GLP-1 agonists alone.

These drugs work through more targeted pathways related to metabolism and appetite regulation, without the widespread central nervous system effects that were the downfall of the CB1 receptor antagonist class.

cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_brain Brain (Hypothalamus) cluster_stomach Stomach GLP1_GIP GLP-1 & GIP Release Insulin_Release ↑ Insulin Release Glucagon_Release ↓ Glucagon Release Appetite_Satiety ↓ Appetite ↑ Satiety Gastric_Emptying ↓ Gastric Emptying Semaglutide Semaglutide (GLP-1 Agonist) Semaglutide->Insulin_Release Activates GLP-1R Semaglutide->Glucagon_Release Activates GLP-1R Semaglutide->Appetite_Satiety Activates GLP-1R Semaglutide->Gastric_Emptying Activates GLP-1R Tirzepatide Tirzepatide (GLP-1/GIP Agonist) Tirzepatide->Insulin_Release Activates GLP-1R & GIPR Tirzepatide->Glucagon_Release Activates GLP-1R & GIPR Tirzepatide->Appetite_Satiety Activates GLP-1R & GIPR Tirzepatide->Gastric_Emptying Activates GLP-1R & GIPR

Caption: Mechanism of action for incretin mimetics Semaglutide and Tirzepatide.

Experimental Protocols and Methodologies

The clinical development programs for these therapeutics involved large-scale, randomized, double-blind, placebo-controlled trials. Below are the generalized methodologies.

This compound (Example from Phase II Trial - NCT00403380)

  • Objective: To assess the efficacy and safety of this compound in obese subjects.

  • Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled study.

  • Participant Population: Adult subjects with a Body Mass Index (BMI) between 30 and 45 kg/m ². Key exclusion criteria included a history of major depressive disorder or other significant psychiatric conditions.

  • Intervention: Patients were randomized to receive a placebo, 10 mg of this compound, or 20 mg of this compound once daily.

  • Primary Outcome Measures: The primary endpoint was the mean change in body weight from baseline to the end of the 16-week treatment period.

  • Secondary Outcome Measures: Included changes in waist circumference, lipid profiles, and safety assessments, with a particular focus on psychiatric adverse events.

Semaglutide (STEP 1 Trial - NCT03548935)

  • Objective: To evaluate the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity.

  • Study Design: A 68-week, randomized, double-blind, placebo-controlled, multinational trial.

  • Participant Population: 1961 adults with a BMI of ≥30 (or ≥27 with at least one weight-related comorbidity) without diabetes.

  • Intervention: Participants were randomized in a 2:1 ratio to receive either Semaglutide 2.4 mg or a placebo, administered subcutaneously once a week. Both groups received counseling on diet and physical activity.

  • Primary Outcome Measures: The co-primary endpoints were the percentage change in body weight and the proportion of participants achieving a weight reduction of 5% or more from baseline to week 68.

Tirzepatide (SURMOUNT-1 Trial - NCT04184622)

  • Objective: To assess the efficacy and safety of Tirzepatide for chronic weight management in adults with obesity or overweight without diabetes.

  • Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participant Population: 2539 adults with a BMI of ≥30 (or ≥27 with at least one weight-related comorbidity) without diabetes.

  • Intervention: Participants were randomized in a 1:1:1:1 ratio to receive a placebo or Tirzepatide at doses of 5 mg, 10 mg, or 15 mg, administered subcutaneously once a week. All participants also received lifestyle intervention counseling.

  • Primary Outcome Measures: The co-primary endpoints were the percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of at least 5% at week 72.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_followup Phase 4: Follow-up & Analysis Screening Patient Screening (BMI, Comorbidities) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Placebo Group A (Placebo + Lifestyle) Randomization->Placebo Active_Drug Group B (Active Drug + Lifestyle) Randomization->Active_Drug Data_Collection Data Collection (Weight, Vitals, AEs) Placebo->Data_Collection Active_Drug->Data_Collection Analysis Statistical Analysis (Primary & Secondary Endpoints) Data_Collection->Analysis

Caption: Generalized workflow for anti-obesity clinical trials.

Conclusion

The landscape of anti-obesity therapeutics has significantly evolved from the era of centrally acting agents like this compound. The discontinuation of the CB1 antagonist class due to unacceptable psychiatric side effects highlighted the critical importance of targeted mechanisms of action. The new generation of incretin-based therapies, such as Semaglutide and Tirzepatide, demonstrates a paradigm shift towards leveraging physiological pathways that regulate metabolism and appetite. These newer agents have not only shown superior weight loss efficacy but also possess a more favorable safety profile, primarily characterized by transient gastrointestinal side effects. For researchers and drug developers, the trajectory from this compound to incretin mimetics underscores the success of moving from broad central nervous system antagonism to highly specific hormonal modulation for the treatment of obesity.

Otenabant vs. GLP-1 Receptor Agonists: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Otenabant, a cannabinoid CB1 receptor antagonist, and glucagon-like peptide-1 (GLP-1) receptor agonists, a class of incretin (B1656795) mimetics. While both drug classes have been investigated for their potential in treating obesity and metabolic disorders, their mechanisms of action, clinical development pathways, and efficacy profiles differ significantly. This document aims to present an objective comparison based on available experimental and clinical data.

At a Glance: Key Efficacy and Safety Differences

FeatureThis compound (CB1 Receptor Antagonist)GLP-1 Receptor Agonists
Primary Mechanism Blocks cannabinoid CB1 receptors, primarily in the central nervous system and peripheral tissues, to reduce appetite and increase energy expenditure.Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[1][2]
Weight Loss Efficacy Preclinical studies showed dose-dependent anorectic activity and weight loss. For instance, a 10-day study in diet-induced obese mice at a dose of 10 mg/kg resulted in a 9% vehicle-adjusted weight loss.[3] Clinical trial data for a similar CB1 antagonist, taranabant (B1681927), showed placebo-adjusted weight loss of up to 5.3 kg at 52 weeks.[4]Significant and sustained weight loss observed in numerous clinical trials. For example, semaglutide (B3030467) 2.4 mg resulted in a mean body weight reduction of 14.9% at 68 weeks in individuals without type 2 diabetes.[5] Dual and triple agonists show even greater efficacy, with retatrutide (B14117284) demonstrating up to a 24.15 kg weight reduction at 52 weeks.[6]
Glycemic Control CB1 receptor antagonists have shown improvements in glycemic parameters. In a 52-week study, taranabant demonstrated placebo-adjusted HbA1c reductions of up to 0.34%.[4]Highly effective in improving glycemic control in patients with type 2 diabetes. Tirzepatide, a dual GLP-1/GIP receptor agonist, has shown the most significant HbA1c reduction, with a mean difference of -2.10% compared to placebo.[7]
Cardiovascular Profile Preclinical data suggested potential for cardiometabolic risk factor reduction.[8] However, the development of the first-in-class CB1 antagonist, rimonabant, was halted due to concerns about psychiatric side effects, which overshadowed its cardiovascular benefits.[9]Several GLP-1 receptor agonists have demonstrated cardiovascular benefits, including a reduced risk of major adverse cardiovascular events.[10][11]
Key Adverse Events The development of this compound was discontinued (B1498344) due to concerns about psychiatric side effects, similar to those observed with rimonabant, which included anxiety, depression, and suicidal ideation.[8][9]Primarily gastrointestinal, including nausea, vomiting, and diarrhea, which are often dose-dependent and tend to decrease over time.[2][12]
Development Status Development discontinued.[8]Several agents are approved and widely used for the treatment of type 2 diabetes and obesity.[13] Next-generation multi-agonist therapies are in late-stage development.[14]

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of this compound and GLP-1 receptor agonists, the following diagrams illustrate their primary signaling pathways.

This compound (CB1 Receptor Antagonist) Signaling Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R Antagonizes AC Adenylyl Cyclase CB1R->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Activates Appetite Appetite Regulation (Hypothalamus) PKA->Appetite Modulates Energy Energy Expenditure PKA->Energy Modulates

Caption: this compound blocks the CB1 receptor, leading to downstream effects on appetite and energy expenditure.

GLP-1 Receptor Agonist Signaling Pathway GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Activates AC Adenylyl Cyclase GLP1R->AC Activates Gastric Gastric Emptying GLP1R->Gastric Slows Satiety Satiety (Brain) GLP1R->Satiety Increases cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin Glucagon Glucagon Secretion (Pancreatic α-cells) PKA->Glucagon Inhibits Epac2->Insulin

Caption: GLP-1 receptor agonists activate the GLP-1 receptor, stimulating insulin and suppressing glucagon secretion.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for preclinical and clinical studies involving these drug classes.

Preclinical Efficacy Study of this compound in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45% kcal from fat) for a period of 6-8 weeks to induce obesity.[15]

  • Treatment Groups: Mice are randomly assigned to treatment groups (n=8-10/group), including a vehicle control group and one or more this compound dose groups (e.g., 10 mg/kg).[15]

  • Drug Administration: this compound is administered orally (p.o.) once daily for a specified duration (e.g., 10 days).[3]

  • Efficacy Endpoints:

    • Body Weight: Measured daily.

    • Food Intake: Measured daily.

    • Metabolic Parameters: At the end of the study, blood samples may be collected to measure glucose, insulin, and lipid levels.

  • Statistical Analysis: Data are typically analyzed using an analysis of variance (ANOVA) followed by post-hoc tests to compare treatment groups to the vehicle control.

cluster_0 Preclinical Experimental Workflow for this compound DIO Mice DIO Mice Randomization Randomization DIO Mice->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound (10 mg/kg) This compound (10 mg/kg) Randomization->this compound (10 mg/kg) Daily Dosing (p.o.) Daily Dosing (p.o.) Vehicle Control->Daily Dosing (p.o.) This compound (10 mg/kg)->Daily Dosing (p.o.) Daily Measurements\n(Body Weight, Food Intake) Daily Measurements (Body Weight, Food Intake) Daily Dosing (p.o.)->Daily Measurements\n(Body Weight, Food Intake) Terminal Blood Collection\n(Metabolic Panel) Terminal Blood Collection (Metabolic Panel) Daily Measurements\n(Body Weight, Food Intake)->Terminal Blood Collection\n(Metabolic Panel) Data Analysis Data Analysis Terminal Blood Collection\n(Metabolic Panel)->Data Analysis

Caption: Workflow of a preclinical study evaluating this compound's efficacy in diet-induced obese mice.

Clinical Trial Protocol for a GLP-1 Receptor Agonist in Adults with Obesity
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participant Population: Adults with a Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).

  • Intervention:

    • Treatment Arm: Subcutaneous injection of a GLP-1 receptor agonist (e.g., semaglutide 2.4 mg) once weekly.

    • Control Arm: Placebo injection once weekly.

    • Both groups receive counseling on a reduced-calorie diet and increased physical activity.

  • Primary Endpoint: Percentage change in body weight from baseline to a specified time point (e.g., 68 weeks).

  • Secondary Endpoints:

    • Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.

    • Changes in waist circumference, blood pressure, lipid profile, and glycemic parameters (HbA1c, fasting plasma glucose).

    • Safety and tolerability assessments.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using a mixed model for repeated measures or an analysis of covariance (ANCOVA).

Conclusion

This compound and GLP-1 receptor agonists represent two distinct pharmacological approaches to the management of obesity and related metabolic disorders. While both have demonstrated efficacy in preclinical and/or clinical settings, their development trajectories and overall clinical utility are vastly different.

The development of this compound, and the broader class of CB1 receptor antagonists, was halted due to significant safety concerns, primarily neuropsychiatric adverse events.[8] This has limited their therapeutic potential despite promising metabolic effects.

In contrast, GLP-1 receptor agonists have emerged as a cornerstone in the treatment of type 2 diabetes and obesity.[2] Their robust and sustained efficacy in promoting weight loss and improving glycemic control, coupled with demonstrated cardiovascular benefits for some agents, has established them as a valuable therapeutic class.[10] Ongoing research into novel dual and triple agonists promises even greater efficacy in the future.[14]

For researchers and drug development professionals, the contrasting stories of this compound and GLP-1 receptor agonists underscore the critical importance of a favorable risk-benefit profile in the successful development of new therapies. While targeting the endocannabinoid system remains an area of interest, future efforts will need to overcome the safety hurdles that plagued the first generation of CB1 receptor antagonists. The continued success and evolution of GLP-1-based therapies, on the other hand, highlight the potential of targeting incretin pathways for profound metabolic benefits.

References

A Comparative Analysis of the Metabolic Effects of Otenabant and SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the discontinued (B1498344) cannabinoid CB1 receptor antagonist, Otenabant, and the established class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. The information is compiled from available clinical and preclinical data to offer insights into their distinct mechanisms and metabolic consequences.

Executive Summary

This compound (CP-945,598), a selective cannabinoid CB1 receptor antagonist, was developed for weight management but its development was terminated.[1] Preclinical and early clinical data suggested effects on weight reduction and metabolic parameters. SGLT2 inhibitors, a class of drugs approved for the treatment of type 2 diabetes, have demonstrated robust effects on glycemic control, weight loss, and cardiovascular and renal protection.[2] This guide will delve into the metabolic effects of both, presenting available data, experimental methodologies, and the underlying signaling pathways.

Comparative Data on Metabolic Effects

The following tables summarize the quantitative data on the metabolic effects of this compound and SGLT2 inhibitors. It is important to note that direct comparative studies are not available, and the data for this compound is derived from discontinued clinical trials and preclinical studies.

Table 1: Effects on Body Weight

Drug ClassCompound(s)Study PopulationDurationMean Body Weight ChangeCitation(s)
CB1 Antagonist This compound (10mg/kg)Diet-induced obese mice10 days-9% (vehicle-adjusted)[3]
This compound (10mg & 20mg)Obese/overweight adults1 yearDose-related reduction[4]
SGLT2 Inhibitors Canagliflozin (B192856) (100mg & 300mg)Type 2 Diabetes26 weeks-1.9 kg to -2.9 kg[5]
DapagliflozinType 2 Diabetes5 weeks-1.26 kg[6]
EmpagliflozinType 2 Diabetes-Modest reduction[7]

Table 2: Effects on Glucose Metabolism

Drug ClassCompound(s)Key EffectsCitation(s)
CB1 Antagonist This compoundImproved glycemic control in patients with type 2 diabetes.[4]
SGLT2 Inhibitors Canagliflozin, Dapagliflozin, EmpagliflozinReduced HbA1c, increased urinary glucose excretion, improved insulin (B600854) sensitivity.[5][8][9]

Table 3: Effects on Lipid Profile

Drug ClassCompound(s)Effects on HDL-CEffects on LDL-CEffects on TriglyceridesCitation(s)
CB1 Antagonist Rimonabant (structurally related)IncreasedNo significant changeDecreased[10]
SGLT2 Inhibitors CanagliflozinIncreasedIncreasedDecreased[2]
DapagliflozinIncreasedIncreasedDecreased[11]
EmpagliflozinIncreasedIncreasedDecreased[12]

Signaling Pathways and Mechanisms of Action

This compound: CB1 Receptor Antagonism

This compound functions by blocking the cannabinoid receptor 1 (CB1), which is expressed in the central nervous system and various peripheral tissues involved in metabolism, such as adipose tissue, liver, and skeletal muscle.[13][14] The endocannabinoid system is known to play a role in regulating appetite, energy storage, and glucose metabolism.[14] By antagonizing the CB1 receptor, this compound was proposed to decrease food intake, increase energy expenditure, and modulate lipid and glucose metabolism.[3]

Otenabant_Pathway This compound This compound CB1R CB1 Receptor This compound->CB1R blocks Hypothalamus Hypothalamus CB1R->Hypothalamus regulates Adipose Adipose Tissue CB1R->Adipose regulates Liver Liver CB1R->Liver regulates Appetite Appetite Hypothalamus->Appetite decreases EnergyExpenditure Energy Expenditure Adipose->EnergyExpenditure increases Lipogenesis Lipogenesis Adipose->Lipogenesis decreases Gluconeogenesis Gluconeogenesis Liver->Gluconeogenesis modulates SGLT2i_Pathway SGLT2i SGLT2 Inhibitor SGLT2 SGLT2 (Kidney Proximal Tubule) SGLT2i->SGLT2 inhibits GlucoseReabsorption Glucose Reabsorption SGLT2i->GlucoseReabsorption decreases SGLT2->GlucoseReabsorption mediates UrinaryGlucose Urinary Glucose Excretion GlucoseReabsorption->UrinaryGlucose inversely affects BloodGlucose Blood Glucose UrinaryGlucose->BloodGlucose lowers CaloricLoss Caloric Loss UrinaryGlucose->CaloricLoss causes BodyWeight Body Weight CaloricLoss->BodyWeight reduces Preclinical_Workflow Start Start: Diet-Induced Obese Mice Treatment Daily Oral Gavage: - Vehicle - CB1 Antagonist Start->Treatment Monitoring Daily Monitoring: - Body Weight - Food Intake Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Endpoint Endpoint Analysis: - Plasma Lipids - Liver Triglycerides - Adipose Histology OGTT->Endpoint End End Endpoint->End SGLT2i_Clinical_Workflow Start Start: Recruit Patients with Type 2 Diabetes Randomization Randomization (Crossover Design) Start->Randomization Treatment1 Period 1: - Dapagliflozin or Placebo Randomization->Treatment1 Measurements Measurements (at end of each period): - Indirect Calorimetry - Euglycemic Clamp - DEXA - Blood/Urine Analysis Treatment1->Measurements Washout Washout Period Treatment2 Period 2: - Crossover to other treatment Washout->Treatment2 Treatment2->Measurements Measurements->Washout Analysis Statistical Analysis End End Analysis->End

References

A Comparative Analysis of Otenabant's Selectivity for the Cannabinoid CB1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Otenabant's (CP-945,598) selectivity for the cannabinoid CB1 receptor over the CB2 receptor. The information is intended for researchers, scientists, and professionals in the field of drug development. The guide includes quantitative binding data for this compound and other relevant cannabinoid receptor antagonists, detailed experimental methodologies, and diagrams illustrating key processes.

This compound is a potent and highly selective CB1 receptor antagonist.[1] Its high affinity for the CB1 receptor, coupled with a significantly lower affinity for the CB2 receptor, is a critical characteristic for its pharmacological profile. This selectivity is crucial for minimizing off-target effects that could arise from interacting with the CB2 receptor, which is primarily involved in immune function.

Comparative Binding Affinity Data

The selectivity of this compound for the CB1 receptor is demonstrated by its dissociation constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher binding affinity. This compound exhibits a sub-nanomolar affinity for the human CB1 receptor, while its affinity for the human CB2 receptor is in the micromolar range, indicating a selectivity of approximately 10,000-fold.[2][3][4]

For comparative purposes, the binding affinities of other well-known CB1 receptor antagonists are also presented.

CompoundKi for CB1 Receptor (nM)Ki for CB2 Receptor (nM)Selectivity (CB1 vs CB2)
This compound (CP-945,598) 0.7 [2][3][4]7600 [2][4]~10,000-fold [2][3]
Rimonabant (SR141716)2.0[5][6]>1000[5][6]>500-fold
Taranabant (MK-0364)0.121900~15,800-fold
AM65451.3395~300-fold

Experimental Protocols

The determination of a compound's binding affinity and selectivity for cannabinoid receptors is typically achieved through in vitro radioligand binding assays.

Radioligand Displacement Assay

This assay measures the ability of a test compound (like this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the Ki of a test compound for the CB1 and CB2 receptors.

Materials:

  • Cell membranes from cells engineered to overexpress either human CB1 or CB2 receptors (e.g., CHO-K1 cells).[7]

  • Radiolabeled cannabinoid receptor agonist, such as [3H]CP55940.[7]

  • Test compound (this compound).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor (CB1 or CB2) are prepared and diluted in the incubation buffer.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand ([3H]CP55940) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any remaining unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

To determine if a compound acts as an antagonist or an inverse agonist, a functional assay such as the [35S]GTPγS binding assay is employed. This assay measures the activation of G-proteins, which is the first step in the signaling cascade after receptor activation. CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily activate inhibitory G proteins (Gi/o).[7]

Objective: To measure the functional effect of a compound on G-protein activation following receptor binding.

Procedure:

  • Cell membranes expressing the receptor of interest are incubated with GDP, the test compound, and a cannabinoid agonist (like CP55940).

  • [35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.

  • If the agonist activates the receptor, the associated G-protein will exchange GDP for [35S]GTPγS.

  • The amount of bound [35S]GTPγS is quantified by scintillation counting after filtration.

  • An antagonist will block the agonist-induced increase in [35S]GTPγS binding, while an inverse agonist will decrease the basal level of [35S]GTPγS binding.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for determining receptor selectivity and the general signaling pathway for CB1 and CB2 receptors.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (CB1 or CB2 expressing) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([3H]CP55940) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Workflow for a radioligand displacement assay.

CB_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB_Receptor CB1 / CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Ligand Cannabinoid Agonist Ligand->CB_Receptor Activates This compound This compound (Antagonist) This compound->CB_Receptor Blocks

Simplified signaling pathway for CB1/CB2 receptors.

References

Comparative Safety Profiles of CB1 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The cannabinoid 1 (CB1) receptor has long been a target of interest for therapeutic intervention in a variety of disorders, including obesity, metabolic syndrome, and substance abuse. However, the development of CB1 receptor antagonists has been fraught with challenges, primarily related to their safety profiles. This guide provides a comparative analysis of the safety of different classes of CB1 antagonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

First-generation CB1 receptor antagonists, such as Rimonabant and Taranabant, demonstrated efficacy in treating obesity and related metabolic disorders. However, their clinical use was terminated due to severe neuropsychiatric adverse events, including depression, anxiety, and suicidal ideation.[1] These compounds are inverse agonists, meaning they not only block the receptor from being activated by endogenous cannabinoids but also inhibit its constitutive, baseline activity. This mechanism is believed to be a key contributor to their adverse central nervous system (CNS) effects.

Subsequent research has focused on developing second and third-generation CB1 antagonists with improved safety profiles. These newer agents fall into two main categories:

  • Peripherally Restricted Antagonists: These compounds are designed to have limited ability to cross the blood-brain barrier, thereby minimizing CNS-mediated side effects while retaining therapeutic effects in peripheral tissues.

  • Neutral Antagonists and Allosteric Modulators: Neutral antagonists block the CB1 receptor without affecting its constitutive activity. Allosteric modulators bind to a different site on the receptor, subtly changing its conformation and modulating the effects of endogenous cannabinoids, which is hypothesized to offer a safer therapeutic window.

This guide will delve into the specific safety data for each class of CB1 antagonists, present it in a comparative format, and provide insights into the experimental methodologies used to assess their safety.

Data Presentation: Comparative Safety of CB1 Antagonists

The following tables summarize the quantitative data on the adverse events associated with first-generation CB1 antagonists from clinical trials. Data for newer generation antagonists are primarily from preclinical studies and early-phase clinical trials, and thus, direct comparative rates of adverse events in large patient populations are not yet available.

Table 1: Adverse Events in Rimonabant Clinical Trials (RIO Program - Pooled Data)

Adverse Event CategoryRimonabant 20 mg (Incidence Rate)Placebo (Incidence Rate)Relative Risk (RR) [95% CI]
Any Adverse EventHighLower1.35 [1.17-1.56][2][3][4]
Discontinuation due to AE15.1%8.5%1.79 [1.35-2.38][2][3][4]
Psychiatric Disorders 16.6% 7.7% 2.35 [1.66-3.34] [2][3][4]
- Depressive Disorders4.9%2.4%-
- Anxiety4.9%2.5%-
Nervous System Disorders 13.6% 6.6% 2.35 [1.49-3.70] [2][3][4]
- Dizziness10.2%4.5%-
- Insomnia4.9%3.1%-
Gastrointestinal Disorders
- Nausea11.2%5.8%-[5]

Table 2: Psychiatric Adverse Events in Taranabant Clinical Trials

Taranabant DoseIncidence of Psychiatric Adverse Events
Placebo20%[6]
2 mg28%[6]
4 mg40%[6]

Table 3: Comparative Overview of CB1 Antagonist Generations

FeatureFirst-Generation (Inverse Agonists)Peripherally Restricted AntagonistsNeutral Antagonists & Allosteric Modulators
Examples Rimonabant, TaranabantTM38837, AM6545, JD5037AM4113, PIMSR, PSNCBAM-1
Primary Safety Concern Severe neuropsychiatric AEs (depression, anxiety, suicidality)Potential for some CNS exposure and off-target effects.Long-term safety profile still under investigation.
Clinical Development Status Withdrawn from marketPreclinical to early clinical developmentPreclinical development
Key Preclinical Safety Finding Anxiogenic and depressive-like effects in animal models.Lack of significant CNS-mediated behavioral effects in animal models.[7]Do not produce the aversive or anxiogenic-like effects seen with inverse agonists in preclinical models.[8]
Human Safety Data Well-documented adverse event profile from large clinical trials.Limited to Phase I trials for some compounds, showing good tolerability and no significant psychiatric AEs.[2]No significant clinical trial data available.

Experimental Protocols

The assessment of the safety profile of CB1 antagonists involves a combination of preclinical and clinical methodologies.

Preclinical Behavioral Assays for Neuropsychiatric Safety

Several well-validated rodent behavioral models are used to predict the potential for anxiogenic and depressive-like effects in humans.

  • Elevated Plus Maze (EPM): This test assesses anxiety-like behavior by measuring the time a rodent spends in the open, exposed arms of a plus-shaped maze versus the enclosed arms. Anxiogenic compounds typically decrease the time spent in the open arms.

  • Open Field Test (OFT): This assay evaluates locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the open field (thigmotaxis) and show reduced exploration of the center.

  • Forced Swim Test (FST): This is a common screening tool for antidepressant efficacy. Animals are placed in a container of water from which they cannot escape. The duration of immobility is measured, and antidepressant compounds typically reduce this immobility time. Conversely, compounds with depressogenic potential may increase it.

  • Novelty-Induced Hypophagia (NIH) Test: This conflict-based test measures the latency of an animal to eat a palatable food in a novel, and therefore slightly stressful, environment. Anxiogenic drugs increase this latency.

Clinical Trial Safety Monitoring

In clinical trials of CB1 antagonists and other drugs for metabolic disorders, rigorous monitoring for psychiatric adverse events is crucial.

  • Systematic Adverse Event Reporting: All adverse events are recorded at each study visit, whether reported spontaneously by the participant or observed by the investigator. These are then coded using standardized dictionaries like MedDRA.

  • Validated Rating Scales: Standardized questionnaires are used to quantitatively assess mood and suicidal ideation. A common tool is the Columbia-Suicide Severity Rating Scale (C-SSRS) , which prospectively assesses the severity of suicidal ideation and behavior. The Patient Health Questionnaire (PHQ-9) is another widely used instrument to screen for and monitor the severity of depression.

  • Exclusion Criteria: Clinical trials for these agents often exclude patients with a history of major psychiatric disorders to minimize confounding factors and protect vulnerable populations.

  • Data and Safety Monitoring Boards (DSMBs): An independent group of experts that periodically reviews the accumulating safety and efficacy data from a clinical trial to ensure the safety of the participants.

Visualizations: Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Mechanisms

The following diagram illustrates the differential effects of inverse agonists, neutral antagonists, and allosteric modulators on CB1 receptor signaling.

CB1_Signaling cluster_receptor CB1 Receptor States cluster_ligands Ligand Interactions cluster_effects Downstream Signaling Inactive Inactive (R) Active Active (R*) Inactive->Active Constitutive Activity ReducedSignal Reduced Signaling Inactive->ReducedSignal Leads to BasalSignal Basal Signaling Active->BasalSignal Leads to InverseAgonist Inverse Agonist (e.g., Rimonabant) InverseAgonist->Inactive Shifts Equilibrium to Inactive State NeutralAntagonist Neutral Antagonist (e.g., AM4113) NeutralAntagonist->Inactive Blocks Agonist Binding NeutralAntagonist->Active BlockedSignal Blocked Signaling NeutralAntagonist->BlockedSignal Results in AllostericModulator Negative Allosteric Modulator AllostericModulator->Active Binds to Allosteric Site, Reduces Agonist Efficacy ModulatedSignal Modulated Signaling AllostericModulator->ModulatedSignal Results in Endocannabinoid Endocannabinoid (Agonist) Endocannabinoid->Active

Caption: Differential modulation of CB1 receptor activity.

Preclinical to Clinical Safety Assessment Workflow

This diagram outlines the typical workflow for assessing the safety of a novel CB1 antagonist.

Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_postmarket Post-Marketing InVitro In Vitro Assays (Binding, Functional Activity) AnimalModels In Vivo Animal Models (Behavioral Assays, Toxicology) InVitro->AnimalModels PhaseI Phase I (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics AnimalModels->PhaseI IND Submission PhaseII Phase II (Target Population) - Efficacy & Dose Ranging - Expanded Safety PhaseI->PhaseII PhaseIII Phase III (Large-Scale Pivotal Trials) - Confirmatory Efficacy - Comprehensive Safety Profile PhaseII->PhaseIII PhaseIV Phase IV (Post-Marketing Surveillance) - Long-term Safety - Real-world Effectiveness PhaseIII->PhaseIV Regulatory Approval PreclinicalFocus Focus on: - Receptor affinity & selectivity - Inverse vs. neutral activity - Anxiogenic/depressive potential ClinicalFocus Focus on: - Neuropsychiatric AEs - Suicidality monitoring (e.g., C-SSRS) - Cardiovascular safety

Caption: Safety assessment workflow for CB1 antagonists.

Conclusion

The therapeutic potential of CB1 receptor antagonism remains significant, but the severe neuropsychiatric adverse events associated with first-generation inverse agonists have underscored the critical importance of a thorough and nuanced understanding of their safety profiles. The development of peripherally restricted and neutral antagonists, as well as allosteric modulators, represents promising strategies to mitigate these risks. However, a substantial data gap exists regarding the clinical safety and tolerability of these newer agents in large patient populations. Continued research, employing rigorous preclinical and clinical safety assessments, is essential to determine if these next-generation CB1 antagonists can finally deliver on the therapeutic promise of this target without the unacceptable safety liabilities of their predecessors. This guide serves as a foundational resource for professionals in the field to navigate the complex landscape of CB1 antagonist development.

References

A Comparative Analysis: Pharmacological Blockade with Otenabant versus Genetic CB1 Receptor Knockout

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive benchmark of the physiological and behavioral effects of the cannabinoid type 1 (CB1) receptor antagonist, Otenabant, against those observed in genetic CB1 receptor knockout (KO) mouse models. By juxtaposing data from pharmacological intervention and genetic deletion, this document offers researchers and drug development professionals critical insights into the role of the CB1 receptor in various physiological processes and the translational potential of CB1-targeted therapeutics.

The CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein-coupled receptor (GPCR) that plays a pivotal role in the endocannabinoid system.[1][2] Its activation by endogenous cannabinoids (like anandamide (B1667382) and 2-AG) or exogenous agonists initiates a cascade of intracellular events. The primary signaling mechanism involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and subsequent modulation of ion channels and mitogen-activated protein kinase (MAPK) pathways.[1][3] This signaling cascade is fundamental to the CB1 receptor's role in regulating neurotransmission, appetite, metabolism, and mood.[2][4]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi_o->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Gi_o->MAPK Activation IonChannels Ion Channel Modulation Gi_o->IonChannels Modulation Ligand Endocannabinoid or Agonist Ligand->CB1R Activation PKA PKA cAMP->PKA Activation Transcription Gene Transcription MAPK->Transcription Regulation

Caption: Simplified CB1 Receptor Signaling Cascade.

Comparative Data: this compound vs. CB1 KO Models

The following tables summarize quantitative data comparing the effects of this compound administration in wild-type animals with the phenotype of CB1 receptor knockout mice across key domains: metabolic regulation, appetite, and anxiety-like behavior.

Table 1: Metabolic and Body Weight Regulation
ParameterThis compound Treatment (in Diet-Induced Obese Models)Genetic CB1 Knockout (KO) Model
Body Weight Dose-dependent reduction in body weight gain.[5][6] Effects are sustained even when initial anorectic effects wane.[7]Leaner phenotype with ~24% lower body weight than wild-type (WT) mice at 20 weeks on a standard diet.[8] Resistant to diet-induced obesity.[8]
Adiposity (Fat Mass) Significant reduction in fat mass.[9]~60% lower adiposity compared to WT mice.[8] Baseline fat mass is lower than WT.[7]
Food Intake Transient, dose-dependent reduction in food intake, most significant in the first days of dosing.[5] At lower doses (e.g., 1 mg/kg), metabolic improvements can occur without significant impact on food intake.[5]Slightly hypophagic, but relative energy intake (as % of body weight) is similar to WT animals.[8]
Energy Expenditure Increased energy expenditure, contributing to sustained weight loss independent of food intake.[7]Evidence suggests an improved energetic metabolism, particularly on a high-fat diet.[8]
Insulin (B600854) Sensitivity Improves insulin sensitivity and glucose utilization.[5][10] Prevents insulin resistance in high-fat diet-fed mice.[8]Enhanced leptin sensitivity and absence of insulin resistance typically seen in high-fat diet-fed mice.[8]
Plasma Leptin Reduces plasma leptin levels.Reduced plasma leptin levels.[8]
Table 2: Neuropsychiatric-like Behaviors (Anxiety)
Parameter/TestThis compound TreatmentGenetic CB1 Knockout (KO) Model
Elevated Plus Maze (EPM) While specific data for this compound is limited in public literature, other CB1 antagonists/inverse agonists (e.g., Rimonabant, AM251) show dose-dependent anxiogenic-like (anxiety-increasing) effects.[11][12] However, some antagonists have shown context-dependent anxiolytic effects.[13]Generally exhibit an anxiogenic-like phenotype, with reduced exploration and time spent in the open arms of the EPM compared to WT mice.[12][13][14]
Locomotor Activity High doses of CB1 antagonists can increase locomotor activity.[11]Reduced locomotor activity (hypoactivity) is often observed.[15][16]
General Side Effects Development was discontinued (B1498344) due to regulatory concerns over the psychiatric side-effect profile of the CB1 antagonist class, although it was argued to have a better profile than Rimonabant.[10][17][18]Increased mortality rate compared to WT mice has been reported.[15][16]

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of pharmacological and genetic models. Below are protocols for key experiments cited in this guide.

Protocol 1: Rodent Diet-Induced Obesity and Food Intake Study

This protocol outlines a typical workflow for assessing the effects of a compound like this compound on metabolism and food intake in a diet-induced obesity (DIO) model.

DIO_Workflow cluster_setup Phase 1: Induction of Obesity cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis A 1. Animal Acclimatization (e.g., 1 week, standard chow) B 2. Baseline Measurements (Body weight, food intake, body composition) A->B C 3. Diet Allocation Group 1: Control (Standard Chow) Group 2: High-Fat Diet (HFD) B->C D 4. Obesity Development (Feed HFD for 8-12 weeks) C->D E 5. Randomization of HFD Group - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) D->E Once obese phenotype is established F 6. Daily Administration (e.g., Oral gavage for 28 days) E->F G 7. Continuous Monitoring (Daily body weight and food intake) F->G H 8. Final Measurements (Body composition, plasma analysis for insulin, leptin, lipids) G->H End of treatment period I 9. Tissue Collection (Liver, adipose tissue for analysis) H->I J 10. Data Analysis (Statistical comparison between groups) I->J

Caption: Workflow for a Diet-Induced Obesity (DIO) Study.

Methodology:

  • Animal Acclimatization: Male C57BL/6 mice are single-housed and acclimatized to the facility for at least one week with standard chow and water ad libitum.[19]

  • Baseline Measurements: Record baseline body weight and 24-hour food intake for 3 consecutive days.

  • Diet Induction: Animals are divided into a control group (standard chow) and a high-fat diet (HFD, e.g., 45-60% kcal from fat) group. Body weight and food intake are monitored weekly.

  • Treatment: After a stable obese phenotype is established in the HFD group (typically 8-12 weeks), animals are randomized into treatment sub-groups (e.g., vehicle, this compound 1 mg/kg, this compound 3 mg/kg).

  • Administration & Monitoring: The compound is administered daily (e.g., via oral gavage) for a specified period (e.g., 28 days). Body weight and food intake are recorded daily.[19][20] Automated systems can be used for high-resolution food intake data.[19]

  • Endpoint Analysis: At the end of the treatment period, final body composition is measured (e.g., via DEXA or NMR). Blood is collected for analysis of metabolic markers (glucose, insulin, lipids). Tissues such as the liver and adipose depots are collected for further analysis.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a standard behavioral assay used to assess anxiety in rodents, based on their natural aversion to open, elevated spaces.[21][22]

EPM_Workflow A 1. Habituation Animals moved to testing room ~30-45 min before trial B 2. Drug Administration (if applicable) This compound or vehicle administered (e.g., 30 min pre-test via IP injection) A->B For pharmacological studies C 3. Trial Initiation Place mouse in the center of the maze, facing a closed arm A->C For genetic model studies B->C D 4. Free Exploration Allow mouse to explore the maze for a fixed duration (e.g., 5 minutes) C->D E 5. Video Recording Behavior is recorded by an overhead camera for later analysis D->E F 6. Data Analysis Automated software or manual scoring calculates: - Time spent in open/closed arms - Number of entries into open/closed arms - Total distance traveled E->F G 7. Maze Cleaning Apparatus cleaned thoroughly (e.g., with 20% ethanol) between trials F->G Prepare for next animal

Caption: Standard Workflow for the Elevated Plus Maze Test.

Methodology:

  • Apparatus: The maze is shaped like a plus sign (+) and elevated from the floor. It consists of two opposing open arms and two opposing closed arms with high walls.[21]

  • Habituation: Mice are brought to the testing room at least 30-45 minutes before the test to acclimate to the new environment.[23][24] The room should have controlled lighting and be free of loud noises.[24]

  • Procedure: For pharmacological studies, this compound or vehicle is administered at a set time before the trial (e.g., 30 minutes). Each mouse is placed individually onto the central platform of the maze, facing one of the closed arms.[23]

  • Data Collection: The animal is allowed to freely explore the maze for a 5-minute session.[23] An overhead video camera records the session.

  • Behavioral Measures: The primary indices of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total.[21] Locomotor activity is assessed by the total number of arm entries or distance traveled.

  • Cleaning: The maze is cleaned thoroughly between each animal to remove olfactory cues.[25]

Discussion and Conclusion

Benchmarking this compound against CB1 knockout models reveals both significant overlap and critical differences. Both approaches demonstrate the crucial role of CB1 receptor signaling in promoting energy storage and regulating body weight, as their disruption leads to a leaner phenotype and resistance to diet-induced obesity.[8]

However, key distinctions emerge, particularly in behavior. While genetic knockout consistently produces a hypoactive and anxiogenic-like phenotype, the effects of pharmacological antagonists can be more complex and dose-dependent.[12][13][15] This discrepancy may be attributed to several factors:

  • Developmental Compensation: Genetic knockout from birth can lead to compensatory changes in other neural systems to offset the absence of CB1 signaling, a factor not present in acute or chronic drug administration in adult animals.

  • Inverse Agonism vs. Neutral Antagonism: Many CB1 antagonists, including this compound, are inverse agonists. This means they not only block agonist binding but also reduce the receptor's basal, constitutive activity. This is fundamentally different from a genetic knockout, where the receptor is simply absent. This inverse agonism may contribute to the specific psychiatric side-effect profile of this drug class.[26]

  • Off-Target Effects: Some first-generation antagonists were found to interact with other receptors, complicating the interpretation of their effects compared to the highly specific genetic knockout.[13]

References

Safety Operating Guide

Navigating the Disposal of Otenabant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Otenabant is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a potent and selective cannabinoid CB1 receptor antagonist used in research, this compound requires careful handling throughout its lifecycle, including its final disposal. [1][2][3][4]

While specific, publicly available disposal procedures for this compound are not readily found, general best practices for the disposal of hazardous laboratory chemicals and investigational drugs provide a clear framework. Researchers, scientists, and drug development professionals should adhere to a structured disposal plan that prioritizes safety and environmental responsibility.

Key Chemical and Physical Properties of this compound

A fundamental aspect of safe handling and disposal is understanding the compound's properties. Below is a summary of key data for this compound.

PropertyValue
Chemical Name 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide
CAS Number 686344-29-6[5]
Molecular Formula C25H25Cl2N7O[5][6]
Molecular Weight 510.42 g/mol [2][5]
Solubility Soluble in DMSO[2][3]
Storage Recommended storage at -20°C for long-term stability.[4][7]

Standard Operating Procedure for this compound Disposal

The following step-by-step guide outlines the recommended procedure for the disposal of this compound, based on general principles of hazardous waste management.

1. Waste Identification and Segregation:

  • Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired compounds, solutions containing this compound, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips, and containers).

  • Segregate this compound waste from other waste streams, such as regular trash, sharps, and biohazardous waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Safety goggles to protect from splashes.

    • Chemical-resistant gloves.

    • A lab coat to protect clothing and skin.

3. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container material should be compatible with the waste. For instance, if this compound is in a solvent, ensure the container can safely hold that solvent.

  • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents present.

4. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed except when adding waste.

  • Store the container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic and incompatible materials.

5. Disposal through a Licensed Vendor:

  • The disposal of this compound waste must be handled by a licensed hazardous waste management company.[8]

  • Follow your institution's procedures for arranging a waste pickup.

  • Provide the waste management company with a complete inventory of the waste, including the Safety Data Sheet (SDS) for this compound if available, or at a minimum, the chemical name and any known hazards.

6. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or sand.

  • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Clean the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.

cluster_0 Experimental Phase cluster_1 Disposal Phase This compound Acquisition This compound Acquisition Experimentation Experimentation This compound Acquisition->Experimentation Generation of this compound Waste Generation of this compound Waste Experimentation->Generation of this compound Waste Segregation and Collection Segregation and Collection Generation of this compound Waste->Segregation and Collection Secure Storage Secure Storage Segregation and Collection->Secure Storage Licensed Waste Disposal Licensed Waste Disposal Secure Storage->Licensed Waste Disposal

Figure 1. this compound Lifecycle from Acquisition to Disposal.

Unused this compound Unused this compound Consult SDS & Institutional Guidelines Consult SDS & Institutional Guidelines Unused this compound->Consult SDS & Institutional Guidelines Hazardous Waste? Hazardous Waste? Consult SDS & Institutional Guidelines->Hazardous Waste? Dispose as Hazardous Waste Dispose as Hazardous Waste Hazardous Waste?->Dispose as Hazardous Waste Yes Follow Standard Chemical Disposal Follow Standard Chemical Disposal Hazardous Waste?->Follow Standard Chemical Disposal No

Figure 2. Decision-Making for this compound Disposal.

By adhering to these general yet critical procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific environmental health and safety guidelines for handling hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenabant
Reactant of Route 2
Otenabant

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.